3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride chemical structure analysis
This guide provides an in-depth technical analysis of 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride , a halogenated phenethylamine derivative with significant utility in medicinal chemistry as a scaffold for adrenergic/...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride , a halogenated phenethylamine derivative with significant utility in medicinal chemistry as a scaffold for adrenergic/dopaminergic ligands and a probe for trace amine-associated receptors (TAARs).
Chemical Identity & Structural Core
This compound represents a specific regioisomer of brominated m-tyramine. Unlike its more common para-tyramine counterparts, the meta-substitution of the ethylamine chain combined with the para-bromine (relative to the hydroxyl) creates a unique steric and electronic profile.
The molecule consists of a phenol ring substituted at the 3-position with an aminoethyl side chain and at the 4-position with a bromine atom.
Key Structural Features:
Phenolic Hydroxyl (C1): Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA). The acidity (pKa ~9-10) is slightly increased by the inductive effect of the ortho-bromine.
Bromine Atom (C4): Provides a lipophilic bulk and a "sigma-hole" for potential halogen bonding. It also blocks metabolic hydroxylation at the para-position, increasing metabolic stability compared to the parent tyramine.
Ethylamine Chain (C3): Protonated at physiological pH (
), forming the hydrochloride salt. This cationic center is critical for anchoring into the aspartate residue of aminergic GPCR binding pockets (e.g., TAAR1, D2).
Spectroscopic Analysis & Validation Protocols
To ensure scientific integrity, the identity of this compound must be validated using a multi-modal approach. The following protocols rely on self-validating spectral features.
A. Nuclear Magnetic Resonance (NMR)
The substitution pattern (1,3,4-trisubstituted benzene) yields a distinct splitting pattern in the aromatic region.
Predicted
-NMR (400 MHz, DMSO-):
| Position | Shift ( ppm) | Multiplicity | Integration | Assignment Logic |
| :--- | :--- | :--- | :--- | :--- |
| Ar-H (C2) | 6.80 – 6.90 | Doublet (d) | 1H | Diagnostic: Located between the OH and Alkyl groups. Shows small meta-coupling ( Hz) to H6. |
| Ar-H (C6) | 6.60 – 6.70 | Doublet of Doublets (dd) | 1H | Ortho-coupled to H5 ( Hz) and meta-coupled to H2. |
| Ar-H (C5) | 7.30 – 7.40 | Doublet (d) | 1H | Deshielded: The adjacent Bromine atom shifts this proton downfield compared to the others. |
| -OH | 9.50 – 10.0 | Broad Singlet | 1H | Exchangeable; shift varies with concentration/water content. |
| -NH | 8.00 – 8.20 | Broad Singlet | 3H | Characteristic of the hydrochloride salt. |
| -CH | 2.90 – 3.00 | Triplet | 2H | Adjacent to the ammonium nitrogen. |
| -CH | 2.70 – 2.80 | Triplet | 2H | Benzylic protons. |
B. Mass Spectrometry (MS)
The presence of Bromine provides an unambiguous isotopic signature.
Method: ESI+ (Electrospray Ionization).
Signature: You will observe two molecular ion peaks
of nearly equal intensity separated by 2 mass units.
Peak A:
( isotope)
Peak B:
( isotope)
Intensity Ratio: 1:1 (Self-validating confirmation of mono-bromination).
Synthesis & Reaction Logic
The synthesis of this regioisomer requires controlling the directing effects of the phenol and alkyl groups. The hydroxyl group is a strong ortho/para director, while the alkyl group is a weak ortho/para director.
Synthetic Route: Controlled Bromination
The most efficient route utilizes the synergistic directing effects to target the C4 position.
Precursor: m-Tyramine (3-(2-aminoethyl)phenol).
Reagent: N-Bromosuccinimide (NBS) or
in Acetic Acid.
Regioselectivity Logic:
OH Directing: Activates positions 2, 4, and 6.
Alkyl Directing: Activates positions 2, 4, and 6 (relative to itself).
Target C4: Position 4 is para to the strong -OH donor and ortho to the alkyl group. This is the most electronically activated and sterically accessible site. Position 2 is sterically crowded (flanked by OH and Ethyl).
Outcome: High regioselectivity for the 4-bromo isomer.
Experimental Workflow Visualization
The following diagram outlines the logical flow for synthesis and validation.
Caption: Step-wise synthesis workflow emphasizing regioselective bromination and salt formation.
Biological Applications & Signaling
This compound is not merely a chemical intermediate; it possesses specific pharmacological relevance as a Trace Amine Associated Receptor (TAAR) ligand.
Mechanism of Action: TAAR1 Agonism
Tyramine derivatives are endogenous ligands for TAAR1, a G-protein coupled receptor (GPCR) found in the brain and periphery.
Binding: The protonated amine mimics the endogenous trace amine, while the 4-bromo group occupies a hydrophobic pocket, potentially increasing affinity or altering efficacy compared to native tyramine.
Signaling: Activation of TAAR1 couples to
, leading to the accumulation of cAMP.
Signaling Pathway Diagram
Caption: Signal transduction pathway activated by halogenated tyramine derivatives at TAAR1.
References
J&W Pharmlab. (n.d.). 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride Product Page. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22717856, 3-(2-Aminoethyl)phenol hydrobromide. Retrieved from
Sigma-Aldrich. (n.d.). 4-Bromo-2-{[(2-methylpropyl)amino]methyl}phenol hydrochloride (Structural Analog Data). Retrieved from
BenchChem. (2025).[1] Comparative Guide to the NMR Spectral Analysis of Brominated Phenols. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Technical Review of Halogenated Phenethylamine Derivatives: SAR, Pharmacodynamics, and Toxicology
Content Type: Technical Whitepaper
Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists
Executive Summary
Halogenated phenethylamines represent a critical class of serotonergic ligands used extensively in neuroscience to map the 5-HT
receptor interface. Originating from the modification of the mescaline scaffold, these compounds—specifically the "2C" series (e.g., 2C-B, 2C-I) and their amphetamine counterparts (the "DOx" series)—exhibit high affinity for serotonin receptors due to the lipophilic halogen substitution at the para (4) position of the phenyl ring.
Recent developments have introduced N-benzyl derivatives (NBOMes), which exploit a specific hydrophobic pocket in the receptor, increasing binding affinity into the sub-nanomolar range.[1] This guide synthesizes the structure-activity relationships (SAR), signaling cascades, and critical experimental protocols for evaluating these derivatives.
Chemical Architecture & Structure-Activity Relationships (SAR)
The core scaffold of this class is 2,5-dimethoxyphenethylamine. The pharmacological potency is driven by two primary structural modifications:
C4-Halogenation: Substitution at the 4-position with a halogen (Br, I, Cl) dramatically increases potency compared to the alkyl homologues. This is due to the halogen's ability to occupy a hydrophobic tunnel between transmembrane helices 4 and 5 of the 5-HT
receptor.
N-Benzylation (NBOMe): The addition of a 2-methoxybenzyl group to the amine nitrogen creates an interaction with residue Phe339(6.51) . This interaction stabilizes the active conformation of the receptor, resulting in a 50- to 100-fold increase in affinity compared to the parent 2C compound.
Visualization: SAR Evolution Logic
The following diagram illustrates the structural evolution from the mescaline scaffold to super-potent NBOMe derivatives.
Figure 1: Structural evolution of phenethylamines showing the impact of halogenation and N-benzylation on potency.
Pharmacodynamics: Functional Selectivity[3]
Halogenated phenethylamines are not merely "on/off" switches; they exhibit functional selectivity (biased agonism). While they activate the canonical G
pathway, leading to intracellular calcium release, they differentially recruit -arrestin compared to endogenous serotonin (5-HT).
Canonical Pathway: Activation of PLC
IP + DAG Ca release.
Biased Pathway: Recruitment of
-arrestin-2, which is implicated in the rapid tolerance (tachyphylaxis) observed with these compounds.
Visualization: 5-HT2A Signaling Cascade
Figure 2: Dual signaling pathways of the 5-HT2A receptor upon activation by halogenated ligands.
Quantitative Data Summary
The following table consolidates binding affinity (
) data. Note the dramatic increase in affinity conferred by the N-benzyl group (NBOMe series) compared to the standard halogenated phenethylamines (2C series) and amphetamines (DOx series).
Table 1: Comparative Binding Affinities at Human 5-HT
Receptors
Compound
Class
Halogen (C4)
Modification
(nM) [5-HT]
Selectivity (2A vs 2C)
2C-B
Phenethylamine
Bromine
None
1.2 - 5.0
Moderate
2C-I
Phenethylamine
Iodine
None
0.5 - 1.0
Moderate
DOI
Amphetamine
Iodine
-Methyl
0.27 - 0.7
High
DOB
Amphetamine
Bromine
-Methyl
0.4 - 0.8
High
25I-NBOMe
N-Benzyl
Iodine
N-(2-methoxybenzyl)
0.044
Very High
25B-NBOMe
N-Benzyl
Bromine
N-(2-methoxybenzyl)
0.08
Very High
Data aggregated from Nichols et al. and Halberstadt et al. (See References).
Experimental Protocol: Radioligand Binding Assay
For researchers characterizing novel derivatives, the standard validation method is the competitive radioligand binding assay. This protocol ensures reproducibility and accurate
determination.
Objective: Determine the affinity (
) of a halogenated phenethylamine derivative for the 5-HT receptor.
Materials
Cell Line: CHO-K1 cells stably expressing human 5-HT
using non-linear regression (Sigmoidal dose-response).
Convert to
using the Cheng-Prusoff equation:
(Where is radioligand concentration and is the dissociation constant of the radioligand).
Metabolism and Toxicology[1][7][8]
Metabolic Pathways
The metabolic fate of these compounds differs significantly by subclass:
2C Series: primarily metabolized by MAO-A and MAO-B via oxidative deamination to the corresponding aldehyde, then to the carboxylic acid (e.g., 4-bromo-2,5-dimethoxyphenylacetic acid).[5]
NBOMe Series: The N-benzyl group protects the amine from MAO. Instead, metabolism is dominated by CYP450 enzymes (CYP2D6, CYP2C9, CYP3A4). Major pathways include O-demethylation of the phenyl ring and hydroxylation of the benzyl ring.
Toxicity Profile
The high potency of NBOMe derivatives presents a narrow therapeutic index.
Mechanism: Massive activation of 5-HT
receptors in the periphery causes severe vasoconstriction.
Clinical Presentation: Tachycardia, hypertension, seizures, and rhabdomyolysis (muscle breakdown) leading to renal failure.
Drug Interactions: Strong contraindication with MAO inhibitors (MAOIs) and SSRIs due to risk of Serotonin Syndrome.
References
Nichols, D. E. (2012).[6] Structure-activity relationships of serotonin 5-HT
agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link
Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology. Link
Hansen, M., et al. (2014). Synthesis and Pharmacology of N-Benzyl Substituted 4-Bromo-2,5-dimethoxyphenethylamines. ACS Chemical Neuroscience. Link
Kyriakou, C., et al. (2015). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities: a review. European Review for Medical and Pharmacological Sciences. Link
Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology. Link
pharmacological potential of 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride
An In-Depth Technical Guide on the Pharmacological Potential of 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride For Distribution To: Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Kno...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on the Pharmacological Potential of 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Novel
The exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide focuses on 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride , a compound situated at the intersection of well-characterized pharmacophores and novel structural modifications. A comprehensive review of current scientific literature reveals a notable absence of direct pharmacological studies on this specific molecule. Its CAS number, 2247106-55-2, points to its identity as a defined chemical entity, yet its biological activities remain largely uncharacterized in the public domain.[1]
This document, therefore, adopts a dual-pronged approach. Firstly, it will present the established chemical and safety data for 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride. Secondly, and more centrally, it will construct a predictive pharmacological profile based on its core structural components: the m-tyramine backbone and the bromo-substituted phenol ring . By examining the well-documented activities of these analogs, we can logically infer potential mechanisms of action and guide future experimental design. This guide is intended not as a definitive statement of fact, but as a rigorous, evidence-based roadmap for the scientific investigation of this promising compound.
Part 1: Core Compound Profile: 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride
The subject of our investigation is a hydrochloride salt of a brominated phenylethylamine derivative. Its structure suggests potential interactions with biological systems that recognize endogenous monoamines.
Chemical and Physical Properties
A clear understanding of a compound's physicochemical properties is fundamental to any pharmacological investigation, influencing everything from solubility in assay buffers to its potential for crossing biological membranes.
Based on data for structurally related compounds, 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride should be handled with care. The non-brominated analog, 3-(2-Aminoethyl)phenol hydrochloride, is classified as a skin, eye, and respiratory irritant.[2]
General Handling Precautions:
Use in a well-ventilated area.
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Avoid inhalation of dust.
Wash hands thoroughly after handling.
Part 2: Predictive Pharmacology - Insights from Structural Analogs
In the absence of direct data, we can build a robust hypothesis of pharmacological potential by dissecting the molecule into its key components and examining their known biological roles.
The m-Tyramine Backbone: A Neuromodulatory Core
The core of the molecule is 3-(2-aminoethyl)phenol, also known as m-tyramine.[3][4] This is a positional isomer of the more widely known p-tyramine. m-Tyramine is an endogenous trace amine with neuromodulatory properties, primarily affecting the adrenergic and dopaminergic systems.[4]
Key Mechanistic Insights:
Neurotransmitter Release: Like other trace amines, m-tyramine can enter presynaptic nerve terminals and induce the release of neurotransmitters such as dopamine and norepinephrine. This action is similar to that of amphetamine, though typically less potent.
Metabolism: In humans, m-tyramine can be metabolized to dopamine by the enzyme CYP2D6, suggesting it can act as a pro-drug for dopamine in certain tissues.[4] It is also a substrate for monoamine oxidase (MAO), the same enzyme that degrades neurotransmitters like serotonin and dopamine.[5]
The presence of this backbone suggests that 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride could function as a modulator of monoaminergic neurotransmission, with potential applications in CNS disorders or conditions affecting the sympathetic nervous system.
Caption: Predicted mechanism of m-tyramine analog on neurotransmitter release.
The Bromophenol Moiety: A Source of Diverse Bioactivity
The addition of a bromine atom to the phenol ring is a significant structural modification. Halogenation is a common strategy in drug design to alter a molecule's lipophilicity, metabolic stability, and receptor binding affinity. Bromophenols, particularly those derived from marine organisms, are known to possess a wide range of biological activities.[6]
Potential Pharmacological Effects:
Enzyme Inhibition: A study on bromophenol derivatives from the red alga Rhodomela confervoides demonstrated potent inhibition of Protein Tyrosine Phosphatase 1B (PTP1B).[6] PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it a high-priority target for the treatment of type 2 diabetes and obesity. The structure-activity relationship from this study indicated that multiple bromine atoms on the aryl rings were important for inhibitory activity.[6]
Antioxidant and Antimicrobial Properties: Phenolic compounds are well-known for their antioxidant capabilities, and bromophenols from marine algae have also been reported to have antimicrobial effects.
The bromophenol component of 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride could therefore confer activities entirely distinct from its m-tyramine core, opening up therapeutic possibilities in metabolic diseases or as an anti-infective agent.
Caption: Potential inhibitory effect of the bromophenol moiety on PTP1B signaling.
Part 3: Proposed Avenues for Investigation & Experimental Protocols
Based on the predictive analysis, a logical next step is to empirically validate these hypotheses. The following section outlines key experiments to elucidate the pharmacological profile of 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride.
Protocol: In Vitro PTP1B Inhibition Assay
This experiment aims to determine if the compound can inhibit the PTP1B enzyme, a key target in metabolic disease.
Methodology:
Reagents: Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP) as a substrate, assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT), and the test compound dissolved in DMSO.
Procedure:
a. Prepare a series of dilutions of the test compound in the assay buffer.
b. In a 96-well microplate, add 10 µL of the compound dilution to each well.
c. Add 80 µL of the pNPP substrate solution to each well.
d. Initiate the reaction by adding 10 µL of the PTP1B enzyme solution.
e. Incubate the plate at 37°C for 30 minutes.
f. Stop the reaction by adding 10 µL of 10 M NaOH.
g. Measure the absorbance at 405 nm using a microplate reader. The product, p-nitrophenol, is yellow under alkaline conditions.
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO). Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol: Neurotransmitter Release Assay Using SH-SY5Y Cells
This experiment will assess the compound's ability to induce the release of dopamine, a key function of its m-tyramine core.
Methodology:
Cell Culture: Culture human neuroblastoma SH-SY5Y cells (which can be differentiated into a dopaminergic phenotype) in appropriate media.
Procedure:
a. Plate differentiated SH-SY5Y cells in 24-well plates.
b. Pre-load the cells with [³H]-dopamine for 1-2 hours.
c. Wash the cells multiple times with a Krebs-Ringer-HEPES buffer to remove excess unincorporated [³H]-dopamine.
d. Add fresh buffer containing various concentrations of the test compound or a positive control (e.g., amphetamine).
e. Incubate for a short period (e.g., 10-20 minutes).
f. Collect the supernatant (extracellular medium) and lyse the cells with a lysis buffer (intracellular content).
g. Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
Data Analysis: Calculate the amount of [³H]-dopamine released as a percentage of the total [³H]-dopamine taken up by the cells. Compare the release induced by the test compound to that of the vehicle and positive controls.
Part 4: Synthesis and Future Directions
While the compound is commercially available from specialized vendors, understanding its synthesis is crucial for creating derivatives and performing structure-activity relationship (SAR) studies. A potential synthetic route could be adapted from methods used for similar brominated aminophenols.[7]
Caption: A potential, generalized synthetic route for aminobromophenols.
Future Directions:
Comprehensive Receptor Screening: The compound should be screened against a panel of G-protein coupled receptors (GPCRs), particularly adrenergic, dopaminergic, and serotonergic receptors, as well as trace amine-associated receptors (TAARs).
In Vivo Studies: If in vitro activity is confirmed, studies in animal models of metabolic disease (e.g., db/db mice for PTP1B inhibition) or neurological disorders would be the logical next step.
Pharmacokinetic Profiling: Evaluation of the compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties is essential for any drug development campaign.
SAR Studies: Synthesizing and testing analogs with modifications to the bromine position, the length of the ethylamine side chain, and substitutions on the amine could yield compounds with improved potency and selectivity.
Conclusion
While 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride is currently a molecule without a defined pharmacological narrative, its structural components provide compelling clues to its potential. The fusion of a neuromodulatory m-tyramine core with a biologically active bromophenol moiety presents a unique opportunity for drug discovery. The hypotheses and experimental frameworks laid out in this guide offer a clear path forward for researchers to unlock the therapeutic potential of this and related compounds. Rigorous, systematic investigation is now required to move from predictive analysis to empirical discovery.
References
Gregson, R.P., Lohr, R.R., Marwood, J.F., et al. 3-Hydroxy-4-methoxyphenethylamine, the cardioactive constituent of a soft coral. Experientia 37(5), 493-494 (1981).
Brown, C., et al. The Monoamine Oxidase Inhibitor-Tyramine Interaction. Journal of Clinical Pharmacology 29(6), 529-32 (1989). Available at: [Link]
Wikipedia contributors. N-Methyltyramine. Wikipedia, The Free Encyclopedia.
PubChem. Tyramine hydrochloride. National Center for Biotechnology Information. Available at: [Link]
PubChem. m-Tyramine. National Center for Biotechnology Information. Available at: [Link]
Liu, Y., et al. Design, synthesis, and biological evaluation of bromophenol derivatives as protein tyrosine phosphatase 1B inhibitors. Bioorganic & Medicinal Chemistry Letters 22(12), 4046-50 (2012). Available at: [Link]
Perez-Ceballos, R., et al. Tyrame [N-(3-hydroxy-1:3:5(10)-estratrien-17β-yl)-4-hydroxy-phenethylamine], antithrombotic aminoestrogen that decreases microvesicle formation. Gaceta Médica de México 157(6), 588-593 (2021).
Wikipedia contributors. meta-Tyramine. Wikipedia, The Free Encyclopedia.
PubChem. 3-(2-Aminoethyl)phenol hydrochloride. National Center for Biotechnology Information. Available at: [Link]
Wikipedia contributors. 3-Methoxytyramine. Wikipedia, The Free Encyclopedia.
Google Patents. Para ethyl amino phenol pharmaceutical compounds. US4791216A.
Google Patents. The synthetic method of the bromophenol of 3 amino 4. CN102060717B.
Gîrbea, C.N., et al.
Google Patents. Method for preparing 4-(2-aminoethyl)phenol. RU2218326C2.
3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride is a specialized halogenated phenethylamine derivative, structurally analogous to m-tyramine with a bromine substitution at the para position relative to the hydroxyl group (or ortho to the ethylamine chain depending on ring numbering priorities).[1] In drug discovery, it serves as a critical scaffold for synthesizing serotonergic (5-HT) and dopaminergic ligands, leveraging the bromine atom for cross-coupling reactions (e.g., Suzuki-Miyaura) or as a steric/electronic modulator in receptor binding.[1]
Due to its status as a research chemical, comprehensive toxicological data (RTECS) is often absent.[1] Therefore, this guide applies the Precautionary Principle , synthesizing hazards from its functional moieties: the bioactive phenethylamine core and the halogenated phenol.[1]
Note: In the absence of substance-specific in vivo toxicity data, the following classification is derived from standard vendor safety data sheets (SDS) for this structural class (Halogenated Phenethylamines).
Harmful if swallowed (Predicted/Precautionary).[1][7]
Toxicological Mechanisms (Inferred)
Phenolic Moiety: Phenols are known protein denaturants.[1] Even as a salt, the phenolic hydroxyl group contributes to tissue irritation and potential mucous membrane damage upon inhalation.[1]
Bioactive Amine: As a tyramine analog, systemic absorption could theoretically trigger adrenergic or serotonergic effects (e.g., vasoconstriction, hypertension), although the hydrochloride salt reduces volatility.[1]
Halogenation: The bromine substituent increases lipophilicity compared to the parent tyramine, potentially enhancing dermal absorption rates.[1]
Engineering Controls & Personal Protective Equipment (PPE)
To ensure scientific integrity, we move beyond generic advice to "self-validating" protocols.
The "Barrier-containment" Protocol
Primary Barrier (Engineering): All open handling (weighing, solubilization) must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.[1]
Figure 1: Safe handling workflow emphasizing containment and waste segregation.
Emergency Response Protocols
Exposure Response Decision Tree
Immediate action mitigates long-term injury.[1] This logic flow dictates the response to accidental exposure.[1]
Figure 2: Decision logic for acute exposure response.
Spill Management
Evacuate: Clear the immediate area of non-essential personnel.
PPE Up: Don safety goggles, lab coat, and double nitrile gloves.[1]
Contain: Cover the spill with a Dry Absorbent (e.g., Vermiculite or specialized chemical spill pads).[1] Do not use water initially to avoid spreading the phenolic solution.[1]
Neutralize: Once absorbed, sweep into a dedicated hazardous waste bag.[1] Clean the surface with a mild alkaline solution (e.g., 5% Sodium Bicarbonate) to neutralize potential phenolic residues, followed by water.
Storage & Stability
Temperature: Store at 2–8°C (Refrigerated). Hydrochlorides are generally stable, but cool storage prevents degradation.
Atmosphere: Hygroscopic.[1] Store under Inert Gas (Argon/Nitrogen) if possible, or in a tightly sealed desiccator.
PubChem.[1] (n.d.). Compound Summary: 3-(2-Aminoethyl)-4-bromophenol.[1][2][8][9] National Library of Medicine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link][1]
An In-depth Technical Guide to 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride: A Versatile Building Block in Modern Chemistry
This technical guide provides a comprehensive overview of 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride, a halogenated phenethylamine derivative with significant potential as a versatile building block in synthetic chem...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride, a halogenated phenethylamine derivative with significant potential as a versatile building block in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the strategic application of this compound in the synthesis of complex molecular architectures.
Core Molecular Attributes
3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride is a bifunctional organic molecule that combines the structural features of a phenethylamine with the reactivity of a brominated phenol. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient starting material for a variety of chemical transformations.
Data not available; expected to be soluble in water and polar organic solvents
Melting Point
Data not available
The presence of four key functional regions—the aromatic ring, the hydroxyl group, the ethylamine side chain, and the bromine atom—creates a molecule with multiple reactive sites. This multi-functionality is the cornerstone of its utility in synthetic applications.
Figure 2: Synthetic potential of 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride.
Analytical Characterization
For quality control and structural verification, a combination of analytical techniques should be employed.
Table 2: Recommended Analytical Methods
Technique
Purpose
Expected Observations
High-Performance Liquid Chromatography (HPLC)
Purity assessment and quantification
A single major peak under optimized conditions. Retention time will depend on the column and mobile phase used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Structural elucidation
¹H NMR will show characteristic signals for the aromatic protons, the ethyl side chain protons, and the exchangeable protons of the amine and hydroxyl groups. ¹³C NMR will show distinct signals for each carbon atom.
Mass Spectrometry (MS)
Molecular weight confirmation and fragmentation analysis
The mass spectrum should show a parent ion corresponding to the molecular weight of the free base and a characteristic isotopic pattern due to the presence of bromine.
Infrared (IR) Spectroscopy
Functional group identification
Characteristic absorption bands for O-H (phenol), N-H (amine), C-H (aromatic and aliphatic), and C-Br bonds.
Representative HPLC Method for Purity Determination
While a specific validated method for this compound is not published, a general reverse-phase HPLC method can be developed.
[2][3]
Protocol:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., acetonitrile).
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength of maximum absorbance (to be determined experimentally, likely around 280 nm).
Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
Injection Volume: 10 µL.
Analysis: Run a blank (solvent) followed by the sample injection. Purity can be calculated based on the relative peak area of the main component.
Justification: This method is a standard approach for the analysis of small organic molecules. The C18 stationary phase provides good retention for moderately polar compounds, and the gradient elution ensures the separation of the main compound from potential impurities with different polarities.
Conclusion
3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride is a promising chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and chemical industries. Its multi-functional nature allows for a wide range of chemical modifications, providing access to complex molecular architectures. While detailed physicochemical and toxicological data for this specific isomer are not yet widely available, its structural similarity to other well-characterized brominated aminophenols suggests that it can be a valuable tool in the hands of synthetic chemists. Further research into its properties and reactivity is warranted to fully explore its synthetic potential.
References
MilliporeSigma. (2024, August 6). Safety Data Sheet: 4-Bromophenol. Retrieved from [Link]
CPAChem. (2019, May 16). Safety Data Sheet: 4-Bromophenol. Retrieved from [Link]
PubChem. 3-(2-Aminoethyl)phenol hydrochloride. Retrieved from [Link]
Google Patents. (2011). The synthetic method of the bromophenol of 3 amino 4.
Grienke, U., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 675. Retrieved from [Link]
Grienke, U., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. Retrieved from [Link]
Yamin, B. M., et al. (2010). (E)-2-[1-(3-Amino-4-chlorophenylimino)ethyl]-4-bromophenol. Acta Crystallographica Section E, 66(Pt 2), o348. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Cross-Coupling Reaction Conditions for 4-Bromo-Phenethylamine Derivatives
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary & Strategic Analysis
4-Bromo-phenethylamine is a high-value scaffold in CNS drug discovery (e.g., trace amine-associated receptor agonists) and fragment-based drug design. However, it presents a classic "Chemoselectivity Paradox" in transition metal catalysis:
The Handle: The aryl bromide is an excellent electrophile for Pd-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).[1]
The Poison: The primary amine tail (–CH₂CH₂NH₂) is a potent Lewis base.[1] It can coordinate to the Palladium center, displacing labile phosphine ligands and forming catalytically inactive "Pd-amine" dead-end complexes.[1]
This guide provides two distinct workflows to overcome this: the Protected Route (High Fidelity) for early-stage discovery, and the Direct Route (High Efficiency) for process optimization.
Mechanistic Insight: The Amine Interference
Before selecting a protocol, one must understand why standard conditions fail.[1] The primary amine competes with phosphine ligands for the Pd(II) center.[1] Unlike aryl chlorides, where oxidative addition is rate-limiting, the presence of the amine often stalls the transmetallation step by saturating the coordination sphere.
Visualization: Catalyst Deactivation Pathway
The following diagram illustrates the competition between the productive catalytic cycle and the amine-mediated deactivation.
Figure 1: Mechanistic divergence showing how the free amine tail intercepts the Pd(II) intermediate, preventing transmetallation.
Workflow A: The Protected Route (Industry Standard)
Best for: Small-scale synthesis (<1g), library generation, and substrates with complex solubility.
Mechanism: Masking the amine as a carbamate (Boc) eliminates lone-pair donation, allowing standard ligands (dppf, PPh3) to function without interference.[1]
Protocol 1: Suzuki-Miyaura Coupling of N-Boc-4-bromophenethylamine
This protocol uses a robust biphasic system that tolerates a wide range of boronic acids.[1]
Preparation: In a reaction vial, combine the N-Boc-bromide, aryl boronic acid, and K₂CO₃.
Degassing (Critical): Add the Dioxane/Water mixture.[1] Sparge with Argon or Nitrogen for 5 minutes.[1] Note: Oxygen promotes homocoupling of boronic acids.
Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂.[1] Cap the vial immediately.
Reaction: Heat to 80°C for 4–12 hours.
Checkpoint: Monitor by LCMS.[1] The Boc group is stable at these conditions.[1]
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][3]
Deprotection (Post-Coupling): Treat the crude residue with 4M HCl in Dioxane (RT, 1h) to reveal the free amine.
Why this works:
Pd(dppf)Cl₂: The bidentate ferrocenyl ligand has a large bite angle, accelerating reductive elimination and resisting displacement by any residual amines.[1]
Biphasic Solvent: Solubilizes the inorganic base while keeping the organic reactants in the dioxane phase.[1]
Workflow B: The Direct Route (Process Efficiency)
Best for: Scale-up (>10g), cost-sensitive projects, and "Atom Economy."
Mechanism: Utilizing sterically bulky, electron-rich Buchwald ligands (SPhos, XPhos) creates a "shield" around the Palladium center, physically preventing the linear amine tail from coordinating.
Protocol 2: Direct Coupling of Free-Amine Salts
Using the hydrochloride or hydrobromide salt of the starting material is a clever trick. It keeps the amine protonated (non-nucleophilic) until the base slowly releases it during the reaction, by which time the catalytic cycle is established.
Reagents:
Substrate: 4-Bromo-phenethylamine·HBr (1.0 equiv)
Coupling Partner: Potassium Aryl Trifluoroborate (1.2 equiv) – More robust than boronic acids here.
Catalyst Pre-formation: In a separate vial, stir Pd(OAc)₂ and SPhos in Toluene for 10 mins under Argon to form the active catalytic species.
Main Setup: Load the amine salt, borate, and K₃PO₄ into the reaction vessel.
Combination: Add the catalyst solution and water to the solids.
Reaction: Heat to 95°C for 2–6 hours.
Note on Color: The reaction often turns dark brown/black; this is normal for SPhos systems.[1]
Workup: Since the product is a free amine, do not use acidic washes.[1] Extract with DCM at pH > 10 (adjust aqueous layer with NaOH if necessary).
Why this works:
SPhos: This ligand is exceptionally efficient for coupling aryl chlorides/bromides with amine-containing substrates.[1] Its bulk prevents the "poisoning" coordination.[1]
Slow Release: The amine salt acts as an in situ protecting group.[1]
Switch to Protocol A (Boc protection) or increase SPhos loading to 2:1 vs Pd.
Protodeboronation
Unstable Boronic Acid
Switch to Potassium Trifluoroborate salts or MIDA boronates.[1]
Black Precipitate
Pd Aggregation
Oxygen leak.[1] Ensure rigorous degassing. Add surfactant (e.g., 2% TPGS-750-M) to stabilize nanoparticles.[1]
Homocoupling (Ar-Ar)
Oxidative Coupling
Reduce catalyst loading; ensure base is not added until fully degassed.[1]
Decision Logic for Researchers
Use the following logic flow to determine the optimal path for your specific derivative.
Figure 2: Strategic decision tree for selecting reaction conditions.
References
Miyaura, N., & Suzuki, A. (1995).[1][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] (Demonstrates ligand utility for amine-containing substrates).
Molander, G. A., & Canturk, B. (2009).[1][5] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling.[1] Angewandte Chemie International Edition, 48(50), 9240-9261.[1]
Application Notes and Protocols for the Recrystallization of 3-(2-Amino-ethyl)-4-bromo-phenol Hydrochloride
These application notes provide detailed methodologies for the purification of 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride, a key intermediate in pharmaceutical synthesis. The protocols are designed for researchers, s...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide detailed methodologies for the purification of 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride, a key intermediate in pharmaceutical synthesis. The protocols are designed for researchers, scientists, and drug development professionals aiming to achieve high purity and optimal crystal morphology. This guide synthesizes fundamental recrystallization principles with practical, field-proven techniques tailored to the specific physicochemical properties of this bifunctional molecule.
Introduction to Recrystallization Science
Recrystallization is a paramount technique for the purification of solid organic compounds.[1] The fundamental principle is based on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice.[3] As the solution cools, the solubility of the target compound decreases, leading to its crystallization, while impurities ideally remain in the "mother liquor."[4] The success of this technique hinges on the careful selection of a solvent, as the compound should exhibit high solubility at elevated temperatures and low solubility at cooler temperatures.[5]
For active pharmaceutical ingredients (APIs) and their intermediates, achieving a specific polymorphic form with high chemical purity is critical, as these properties directly impact bioavailability, stability, and manufacturability.[6]
A comprehensive understanding of the molecule's structure is essential for developing a logical purification strategy. 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride possesses several key structural features that dictate its solubility and crystallization behavior:
Phenolic Group (-OH): A polar, protic group capable of hydrogen bonding. It imparts slight acidity and polarity.
Bromo-Substituted Aromatic Ring: The benzene ring and the bromine atom contribute significant non-polar, hydrophobic character. 4-Bromophenol, a related structure, is only slightly soluble in water but dissolves in organic solvents like ethanol and ether.[7][8]
Amine Hydrochloride Salt (-NH3+ Cl-): This ionic group is highly polar and dominates the molecule's overall polarity. Amine hydrochlorides are known to be significantly more water-soluble than their free-base counterparts, a property often leveraged in drug formulation.[9]
This combination of a large, non-polar aromatic system with highly polar ionic and hydroxyl groups suggests that a single ideal solvent may be difficult to find. Therefore, both single-solvent and mixed-solvent systems should be explored.
Property
Inferred Characteristic
Rationale & References
Polarity
High
The ionic hydrochloride salt is the dominant functional group, imparting significant polarity.[9]
The "like dissolves like" principle suggests solubility in polar solvents.[4][10] However, excessive solubility in solvents like ethanol can make it a poor choice for recrystallization.[11] 2-Propanol is often a preferred solvent for hydrochloride salts.[11]
Thermal Stability
Stable under normal recrystallization conditions.
Phenolic compounds are generally stable.[12] Standard precautions against excessive heat should be taken.
Appearance
Likely a white to off-white crystalline solid.
Based on the appearance of similar compounds like 4-bromophenol.[7]
Safety and Handling
Compound Handling:
Causes skin and serious eye irritation. May cause respiratory irritation.[13]
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood.[14]
Solvent Handling:
Many organic solvents (e.g., methanol, acetone, diethyl ether) are flammable and volatile. Keep away from ignition sources.[10]
Ensure all heating is performed using controlled heating mantles or steam baths.
Experimental Workflow Overview
The general workflow for recrystallization is a multi-step process requiring careful execution to maximize purity and yield.
Caption: General workflow for purification by recrystallization.
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent is identified that meets the criteria of high solubility at high temperatures and low solubility at low temperatures. For amine hydrochloride salts, 2-propanol is often an excellent starting point.[11]
Solvent Selection: Place approximately 50 mg of the crude material in a test tube. Add 2-propanol dropwise. Observe for solubility at room temperature. It should be sparingly soluble.
Dissolution: Gently heat the test tube. The compound should dissolve completely. If it does, 2-propanol is a suitable solvent.
Main Procedure:
a. Place the crude compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.
b. Add a small volume of 2-propanol (e.g., 5 mL) and bring the mixture to a gentle boil using a heating mantle.
c. Continue to add small portions of hot 2-propanol until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce the final yield.
d. If the solution is colored or contains insoluble impurities, perform a hot gravity filtration at this stage.[15]
e. Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[16]
f. Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.[3]
Isolation:
a. Collect the crystals by vacuum filtration using a Büchner funnel.
b. Wash the crystals with a small amount of ice-cold 2-propanol to remove any adhering mother liquor.
c. Allow the crystals to dry on the filter paper under vacuum, then transfer them to a watch glass to air dry completely.
This is a powerful technique when no single solvent is ideal.[17] A "good" solvent, in which the compound is highly soluble, is paired with a miscible "anti-solvent" in which the compound is poorly soluble.[18] For this compound, a polar protic solvent like methanol can serve as the "good" solvent, and a less polar solvent like diethyl ether or ethyl acetate can act as the "anti-solvent."
Caption: The solvent/anti-solvent recrystallization process.
Dissolution: In a 50 mL Erlenmeyer flask, dissolve the crude compound (e.g., 1.0 g) in the minimum amount of hot methanol required for complete dissolution.
Induce Saturation: While keeping the solution hot, add diethyl ether dropwise with swirling. Continue adding until a faint, persistent cloudiness (turbidity) is observed.[17] This indicates that the solution is saturated.
Clarification: Add 1-2 drops of hot methanol to just redissolve the precipitate and make the solution clear again. The solution is now perfectly saturated at that temperature.[18]
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes.
Isolation: Collect and wash the crystals as described in Protocol 1, using an ice-cold mixture of methanol/diethyl ether (in the approximate final ratio) for the wash step. Dry the pure crystals thoroughly.
Troubleshooting Common Recrystallization Issues
Problem
Probable Cause(s)
Suggested Solution(s)
No Crystals Form
- Too much solvent was used.- The solution is supersaturated but nucleation has not occurred.
- Boil off some of the solvent to increase concentration.[16]- Scratch the inside of the flask with a glass rod at the solution's surface.[2]- Add a "seed" crystal of the pure compound.[6]
Oiling Out
- The boiling point of the solvent is too low, or the compound is melting before dissolving.- The solution is cooling too rapidly.
- Reheat the solution and add more of the "good" solvent.[19]- Ensure slow, undisturbed cooling.
Low Recovery/Yield
- Too much solvent was added initially.- The crystals were washed with solvent that was not ice-cold.- Premature crystallization during hot filtration.
- Concentrate the mother liquor by boiling off solvent to obtain a second crop of crystals.[15]- Ensure wash solvent is thoroughly chilled.- Use a pre-heated funnel for hot filtration.
Colored Crystals
- Colored impurities are co-crystallizing with the product.
- Redissolve the crystals and treat the hot solution with a small amount of activated charcoal before the hot filtration step. Note: Use charcoal with caution for phenolic compounds as it may adsorb the product or introduce impurities.[20]
References
LabXchange. (2024, January 23). Lab Procedure: Recrystallization. [Link]
SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?[Link]
University of York. Solvent Choice - Chemistry Teaching Labs. [Link]
Application Note: Optimal Solvent Selection for 3-(2-Amino-ethyl)-4-bromo-phenol HCl
This Application Note is designed for medicinal chemists and process development scientists working with 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride (CAS: 2247106-55-2).[1] It addresses the specific solubility and rea...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists working with 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride (CAS: 2247106-55-2).[1] It addresses the specific solubility and reactivity challenges posed by this trifunctional scaffold (Aryl Bromide + Phenol + Primary Amine HCl).
[1]
Executive Summary: The "Solubility Paradox"
The core challenge with 3-(2-Amino-ethyl)-4-bromo-phenol HCl is its conflicting polarity profile.[1] The ammonium chloride moiety renders it highly hydrophilic, while the aryl bromide and potential target reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) typically require non-polar or moderately polar organic solvents to accommodate lipophilic coupling partners and catalysts.
Key Technical Insight: Attempting to dissolve this HCl salt directly in standard non-polar solvents (Toluene, DCM, Hexanes) will result in a suspension, leading to poor reaction kinetics, catalyst poisoning, and heterogeneous mixtures. Optimal solvent selection requires either a high-dielectric medium or an in-situ neutralization strategy. [1]
Solvent Compatibility & Solubility Matrix
The following table categorizes solvents based on their interaction with the HCl salt form of the scaffold.
Solvent Class
Representative Solvents
Solubility (HCl Salt)
Suitability
Mechanistic Notes
Polar Protic
Water, Methanol (MeOH), Ethanol
High
High (for Suzuki)
Excellent solvation of the ammonium salt.[1] Ideal for aqueous/organic biphasic couplings.[1]
Dipolar Aprotic
DMSO, DMF, NMP
High
Medium
Dissolves the salt but difficult to remove (high boiling point).[1] Green Alternative: Cyrene™.[1]
Ethers
THF, 2-MeTHF, 1,4-Dioxane
Low/Moderate
High (with water)
Poor solubility alone.[1] Excellent when used as a co-solvent with water (e.g., 4:1 Dioxane:Water).
Non-Polar
Toluene, Heptane
Insoluble
Low (Direct)
Requires Free-Basing prior to use.[1] Essential for anhydrous lithiation or strict Buchwald conditions.[1]
Green Solvents
CPME, 2-MeTHF, t-Amyl Alcohol
Variable
High
2-MeTHF allows for "Solvent Switching" (see Protocol 1).[1]
Reaction-Specific Solvent Strategies
A. Cross-Coupling Reactions (The Aryl Bromide Handle)
Reaction Type: Suzuki-Miyaura / Sonogashira
Challenge: The free amine (once neutralized) can bind Pd, poisoning the catalyst.[1] The HCl salt is insoluble in pure toluene.
Optimal System:1,4-Dioxane / Water (4:1) or n-Butanol .[1]
Why: The water component dissolves the HCl salt, allowing the inorganic base (e.g.,
) to neutralize the ammonium in situ. The Dioxane solubilizes the boronic acid and Pd catalyst.
Green Alternative:Isopropanol / Water (3:1) using a specialized water-tolerant catalyst like Pd(dtbpf)Cl₂.[1]
B. Amide Coupling / Functionalization (The Amine Handle)
Reaction Type: Amide Bond Formation / Reductive Amination
Challenge: The amine must be deprotonated to be nucleophilic.[1]
Optimal System:DMF or 2-MeTHF + DIPEA .[1]
Why: DMF provides a homogeneous solution for the salt.[1] However, 2-MeTHF is superior for process chemistry because it allows for an aqueous workup (phase separation) without the emulsion issues common with DMF.[1]
Visualizing the Decision Process
The following diagram illustrates the logical flow for selecting a solvent system based on the intended chemical transformation.
Figure 1: Decision tree for solvent selection based on reaction type, highlighting the divergence between aqueous-compatible couplings and anhydrous requirements.[1]
Detailed Protocols
Protocol A: The "Green" Solvent Switch (HCl
Free Base)
Use this protocol if you must use non-polar solvents (e.g., for Buchwald couplings sensitive to water).
Objective: Isolate the free base in 2-MeTHF (2-Methyltetrahydrofuran) to avoid the use of DCM and enable direct downstream usage.[1]
Dissolution: Suspend 10 g of 3-(2-Amino-ethyl)-4-bromo-phenol HCl in 50 mL of water. Stir until fully dissolved (pH will be acidic ~2-3).
Neutralization: Slowly add saturated
solution while stirring until pH reaches 8.5–9.0. The free base may begin to precipitate or oil out.
Extraction: Add 100 mL of 2-MeTHF . Stir vigorously for 15 minutes.
Note: 2-MeTHF is derived from corncobs (renewable) and separates from water cleaner than THF.[1]
Phase Separation: Separate the organic layer.[1] Extract the aqueous layer once more with 50 mL 2-MeTHF.[1]
Drying: Dry the combined organics over
.
Utilization: Do not evaporate to dryness if the free base is unstable (prone to oxidation).[1] Use the 2-MeTHF solution directly in the next step (titrate to determine concentration).
Protocol B: Direct Suzuki Coupling (In-Situ Neutralization)
Use this protocol to couple the aryl bromide without a separate free-basing step.[1]
Mechanism:[1][2][3][4][5][6] The first equivalent of base neutralizes the ammonium HCl (
).[1] The subsequent equivalents activate the boronic acid and phenol ().[1]
Reaction: Heat to 80°C for 4-12 hours.
Workup: Cool to RT. Dilute with EtOAc. Wash with water.[1][7] The product (likely a zwitterion or amine) will remain in the organic phase if the pH is adjusted correctly (pH ~10).
Workup & Purification Workflow
The amphoteric nature of the product (Amine + Phenol) makes purification tricky.
Figure 2: "Catch and Release" purification strategy utilizing the amine functionality.[1]
References
Dunn, P. J., et al. (2016). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.[1] (General reference for solvent selection principles like replacing DMF/DCM).
Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1] Green Chemistry, 13, 854-862. Link
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Foundational text for Suzuki conditions in polar media). Link[1]
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361.[1] (Guidance on base/solvent compatibility for amines). Link[1]
Lipshutz, B. H., & Ghorai, S. (2008). "Transition-metal-catalyzed cross-couplings going green: in water at room temperature." Aldrichimica Acta, 41(3), 59-72.[1] (Surfactant-based solvent systems for lipophilic substrates in water).[1] Link
derivatization strategies for the amino group in 3-(2-Amino-ethyl)-4-bromo-phenol
Application Note & Protocol Guide | Doc ID: AN-2024-BR-AMINE Abstract This technical guide details the chemoselective derivatization of the aliphatic amino group in 3-(2-Amino-ethyl)-4-bromo-phenol . As a trifunctional s...
This technical guide details the chemoselective derivatization of the aliphatic amino group in 3-(2-Amino-ethyl)-4-bromo-phenol . As a trifunctional scaffold containing a nucleophilic primary amine, an acidic phenol, and an electrophilic aryl bromide, this molecule presents a unique "orthogonality challenge" in synthetic organic chemistry. This document provides validated protocols for N-protection , Reductive Amination , and Amide Coupling , ensuring high fidelity at the nitrogen center while preserving the integrity of the phenol and aryl bromide for downstream diversification.
Structural Analysis & Strategic Planning
The Chemical Space
3-(2-Amino-ethyl)-4-bromo-phenol is a high-value intermediate, often serving as a precursor for:
Biaryl Peptidomimetics: Utilizing the amine for peptide coupling and the bromide for Suzuki-Miyaura cross-coupling.
CNS-Active Agents: Analogous to brominated dopamine derivatives, targeting GPCRs.
Fragment-Based Drug Discovery (FBDD): A "rule-of-three" compliant fragment allowing rapid library expansion.
Reactivity Hierarchy
To derivatize the amine successfully, one must exploit the nucleophilicity differences between the functional groups.
Functional Group
Hybridization
pKa (Approx)
Reactivity Profile
Risk Factor
Primary Amine ()
10.5 (conjugate acid)
High Nucleophilicity (Hard/Soft)
Target for derivatization.
Phenol ()
9.5 - 10.0
Moderate Nucleophilicity (requires base)
Competitive O-acylation if pH > 10.
Aryl Bromide ()
N/A
Electrophile (Pd-catalyzed)
Lithiation/Grignard exchange if strong bases are used.
Decision Matrix
Use the following logic flow to determine the appropriate protocol for your application.
Figure 1: Strategic decision tree for selecting the optimal derivatization pathway.
Protocol A: Chemoselective N-Protection (Boc)
Objective: Mask the amine to allow Suzuki coupling at the aryl bromide or O-alkylation at the phenol.
Challenge: Prevent O-Boc formation (mixed carbonate) on the phenol.
Mechanism & Rationale
Aliphatic amines react with di-tert-butyl dicarbonate (
) roughly to times faster than phenols in neutral or slightly basic media. By avoiding strong bases (like NaH) and using mild conditions, we achieve exclusive N-selectivity.
(2.5 equiv) or Triethylamine (1.1 equiv - use with caution)
Solvent: THF/Water (1:1) or Dioxane/Water (1:1)
Step-by-Step Procedure
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the amine substrate in 5 mL of THF. Add 5 mL of water. The solution may be slightly cloudy.
Base Addition: Add
(2.5 mmol, 210 mg). Stir for 5 minutes. Note: buffers the pH ~8.5, sufficient for amine deprotonation but insufficient for significant phenoxide formation.
Reagent Addition: Add
(1.1 mmol, 240 mg) dropwise as a solution in 1 mL THF.
Reaction: Stir vigorously at Room Temperature (20-25°C) for 4–6 hours. Monitor by TLC (stain with Ninhydrin for amine loss, UV for product).
Workup (Critical for Phenol Preservation):
Dilute with EtOAc (20 mL).
Acidify carefully with 1M HCl or 5% citric acid to pH ~4-5. Do not go too low (< pH 2) or you risk Boc cleavage.
Separate phases. Wash organic layer with brine.
Dry over
and concentrate.
Purification: Flash chromatography (Hexane/EtOAc). The N-Boc product is usually less polar than the free amine but more polar than the O,N-di-Boc byproduct.
Validation Check:
NMR should show a singlet ~1.4 ppm (9H, t-Bu) and a broad singlet ~4.5-5.0 ppm (NH). The phenolic OH should appear as a singlet (exchangeable) >9 ppm (DMSO-).
Objective: Introduce alkyl groups (R) to form secondary amines without affecting the Br or OH.
Challenge: Imine formation requires mild acid catalysis, but the product must be trapped immediately to prevent polymerization.
Mechanism & Rationale
Sodium triacetoxyborohydride (
) is the reagent of choice. It is mild enough to leave ketones/aldehydes unreduced but reduces the iminium ion formed in situ. It tolerates free phenols and aryl halides perfectly.
Imine Formation: Dissolve the amine (1.0 mmol) and the aldehyde (1.1 mmol) in DCE (10 mL). Add Acetic Acid (1.0 mmol, 60
L).
Equilibration: Stir for 30–60 minutes at Room Temperature under Nitrogen. This allows the imine/iminium species to form.
Reduction: Add
(1.5 mmol, 318 mg) in one portion.
Reaction: Stir for 12–16 hours.
Quench: Quench by adding saturated aqueous
(15 mL). Stir for 20 minutes until gas evolution ceases.
Extraction: Extract with DCM (3 x 15 mL).
Purification: The secondary amine product often requires amine-functionalized silica or adding 1%
to the eluent during chromatography to prevent streaking.
Protocol C: Chemoselective Amide Coupling
Objective: Couple the amine to a carboxylic acid (Peptidomimetic synthesis).
Challenge: Avoid esterification of the phenol (O-acylation).
Mechanism & Rationale
Standard coupling agents (HATU, EDC) activate the carboxylic acid. The primary amine is a far superior nucleophile compared to the phenol. However, using DMAP (4-Dimethylaminopyridine) can catalyze O-acylation and must be avoided . Use HOBt/EDC or HATU with DIPEA.
Step-by-Step Procedure
Activation: In a separate vial, dissolve Carboxylic Acid (1.1 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (1.2 equiv). Stir for 5 minutes.
Coupling: Add the activated acid solution to a solution of 3-(2-Amino-ethyl)-4-bromo-phenol (1.0 equiv) in DMF.
Note: Washing with strong base (1M NaOH) might extract your phenolic product into the aqueous layer. Keep washes neutral or acidic.
Critical Analysis & Troubleshooting
The "Orthogonality" Workflow
The following diagram illustrates the sequence of operations to ensure the phenol and bromide remain intact during amine derivatization.
Figure 2: Chemoselective workflow ensuring functional group integrity.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
O-Acylation Observed
pH too high (>10) or use of DMAP.
Switch base to . Remove DMAP.
Low Yield (Reductive Am.)
Imine hydrolysis or insufficient drying.
Use molecular sieves (4Å) during imine formation. Ensure solvent is dry.
Product in Aqueous Layer
Phenol deprotonation during workup.
Acidify aqueous layer to pH 5-6 before extraction. Do not use 1M NaOH wash.
Bromine Loss
Pd contamination or radical conditions.
Avoid radical initiators. Ensure reagents are metal-free.
References
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Authoritative source for N vs O selectivity).
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for reductive amination).
Application Notes & Protocols: Strategic Handling of Hygroscopic 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride
Abstract 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride (C₈H₁₁BrClNO; CAS: 2247106-55-2) is a substituted phenethylamine derivative with significant potential in drug discovery and development.[1] However, its hydrochlor...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride (C₈H₁₁BrClNO; CAS: 2247106-55-2) is a substituted phenethylamine derivative with significant potential in drug discovery and development.[1] However, its hydrochloride salt form, while beneficial for solubility, imparts significant hygroscopic properties. The absorption of atmospheric moisture can drastically alter the compound's physicochemical properties, leading to challenges in handling, inaccurate measurements, and compromised chemical stability.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, characterize, and effectively manage the hygroscopic nature of this compound, ensuring experimental reproducibility, integrity, and the long-term stability of the material.
The Challenge of Hygroscopicity in Pharmaceutical Compounds
Hygroscopicity is the tendency of a solid substance to attract and hold water molecules from the surrounding environment.[3][4] For an active pharmaceutical ingredient (API) like 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride, uncontrolled moisture sorption can trigger a cascade of detrimental effects:
Physical State Alterations: The compound can transition from a free-flowing powder to a clumped, sticky solid, and in severe cases, liquefy through deliquescence.[5] This complicates handling and processing.
Inaccurate Weighing: Continuous moisture uptake during weighing leads to drifting balance readings and significant errors in sample mass, compromising the accuracy of all subsequent assays and formulations.[6][7]
Chemical Degradation: The presence of water can accelerate degradation pathways such as hydrolysis and oxidation, particularly relevant for phenolic compounds which are susceptible to oxidative degradation.[2][8] This reduces the purity and potency of the API.
Altered Dissolution & Bioavailability: Changes in the solid-state form, such as the formation of hydrates, can alter the dissolution rate and, consequently, the bioavailability of the final drug product.[9]
Therefore, a proactive and systematic approach to handling is not merely recommended; it is essential for generating reliable and meaningful scientific data.
Characterizing Water Content: The First Step to Control
Before implementing handling protocols, it is critical to quantify the compound's interaction with water. This provides a baseline and allows for the validation of storage and handling efficacy.
Table 1: Key Analytical Techniques for Water Content Determination
Technique
Principle
Application & Insights
Typical Sample Size
Reference
Karl Fischer Titration (KFT)
A specific chemical reaction between water and an iodine-based reagent, detected electrometrically.
The "gold standard" for water-specific quantification. It distinguishes between surface (adsorbed) and bound (hydrate) water. Essential for accurate determination of water content in APIs.
Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Determines the total mass loss on heating (Loss on Drying), which includes water and other volatile solvents. When coupled with other techniques, it helps identify the temperature at which water is released.
Measures the mass change of a sample as it is exposed to a series of controlled, stepped changes in relative humidity (RH) at a constant temperature.
Provides a complete hygroscopicity profile, revealing the equilibrium moisture content at different RH levels and identifying critical humidity points where phase transitions may occur. Crucial for pre-formulation studies.
The handling environment should be as dry as possible to prevent moisture uptake during sample preparation.
Procedure:
System Preparation & Titer Determination:
a. Fill the titrator burette with the KFT titrant and add fresh, anhydrous methanol to the titration vessel.
b. Neutralize the methanol by running a pre-titration until the endpoint is stable, ensuring the vessel is free of ambient moisture.
c. Accurately weigh 30-50 mg of sodium tartrate dihydrate and add it to the vessel.
d. Titrate with the KFT reagent to the endpoint. The water equivalence factor (F) is calculated as: F (mg/mL) = (Weight of sodium tartrate (mg) * 0.1566) / Volume of titrant (mL).[10]
e. Repeat the titration at least twice more and use the average factor for sample analysis.
Sample Analysis:
a. In a controlled, low-humidity environment (ideally a glove box), accurately weigh approximately 20-40 mg of 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride into a dry, tared weighing vessel.
b. Quickly and carefully transfer the sample into the neutralized KFT titration vessel.
c. Immediately begin the titration, allowing sufficient time for all water to be extracted and react. A stirring time of 180 seconds is often recommended for powders.[12]
d. Record the volume of titrant consumed (V_sample).
Calculation:
a. Calculate the water content using the formula:
Water Content (%) = (V_sample (mL) * F (mg/mL) / Sample Weight (mg)) * 100
Environmental Control: A Multi-Tiered Strategy
The cornerstone of handling hygroscopic compounds is the rigorous control of the ambient environment. The choice of control strategy depends on the sensitivity of the compound and the nature of the task.
Figure 1: Decision workflow for selecting the appropriate environmental control.
Desiccators are sealable enclosures containing a desiccant (e.g., silica gel, calcium chloride) that create a low-humidity environment.[16] They are ideal for:
Long-term storage of the primary, sealed container to protect it from ambient humidity fluctuations.[17][18]
Cooling of samples to room temperature before weighing to prevent convective air currents inside the balance.[6][16]
Short-term storage of materials between experimental steps.
Best Practices:
Ensure the desiccator seal is properly greased and airtight.[16]
Use a desiccant with a color indicator to monitor its activity and regenerate or replace it when saturated.[19]
Minimize the frequency and duration of opening the desiccator.[16]
Tier 2: Glove Boxes (Critical Operations)
For highly hygroscopic materials or tasks requiring high accuracy, a glove box is indispensable.[20][21] It provides a sealed environment purged with an inert gas (e.g., nitrogen, argon) to maintain extremely low levels of oxygen and moisture.[22][23] This is the required environment for:
Aliquotting and weighing analytical standards or samples for potency assays.
Preparing formulations where water content is a critical parameter.
Handling the compound for extended periods.
Key Features:
Maintains relative humidity below 1% and oxygen levels in the parts-per-million (ppm) range.[24]
Isolates the operator from potentially potent compounds, enhancing safety.[20][24]
Tier 3: Controlled Humidity Rooms
For larger-scale pharmaceutical manufacturing, dedicated dry rooms that maintain low ambient humidity (e.g., 10-20% RH) are necessary to protect materials during processing, such as blending, granulation, and packaging.[25][26][27]
Standard Operating Protocols
Adherence to standardized protocols is crucial for ensuring consistency and minimizing moisture-related errors.
Protocol 2: Storage of 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride
Primary Container: Ensure the compound is stored in a tightly sealed, non-reactive container (e.g., amber glass vial with a PTFE-lined cap).
Secondary Seal: For added protection, wrap the cap-vial interface with Parafilm.[28]
Tertiary Environment: Place the sealed primary container inside a well-maintained desiccator containing an active desiccant.
Location: Store the desiccator in a cool, dark, and stable location away from direct sunlight and heat sources, as temperature fluctuations can affect stability.[29]
Protocol 3: Weighing Procedures
The choice of method depends on the required accuracy.
Method A: High-Accuracy Weighing (Inside a Glove Box)
Preparation: Place all necessary tools (spatulas, weighing paper/boats, vials, tweezers) inside the glove box antechamber. Ensure tools are clean and dry.
Equilibration: Allow the sealed container of the compound and all tools to equilibrate to the glove box atmosphere for at least 30 minutes to dissipate static and ensure thermal equilibrium.
Tare: Place the weighing vessel on the analytical balance inside the glove box and tare the weight. Use of an anti-static device is recommended.
Dispensing: Open the primary container and carefully dispense the desired amount of powder into the weighing vessel using a clean spatula.
Sealing & Recording: Close the weighing vessel immediately. Record the stable weight. Close the primary compound container tightly.
Post-Weighing: The weighed sample can now be used for dissolution or other procedures, preferably also within the controlled atmosphere.
Method B: Routine Weighing (Weighing by Difference)
This method is faster but less accurate and should be reserved for non-critical applications.
Preparation: Tare a clean, dry weighing bottle with a stopper on the analytical balance.[6]
Transfer: Remove the weighing bottle from the balance. Quickly add an approximate amount of 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride to the bottle and immediately replace the stopper.
Weighing: Place the sealed bottle back on the balance and record the total weight (Weight 1).
Dispensing: Quickly transfer the powder from the weighing bottle into the receiving vessel (e.g., a flask containing solvent).
Re-weighing: Immediately re-stopper the weighing bottle, place it back on the balance, and record the final weight (Weight 2).
Calculation: The exact weight of the transferred sample is Weight 1 - Weight 2. This method minimizes the sample's exposure time to air during the actual weighing process.[30]
This Application Note and Protocol Guide details the biological evaluation of 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride (also known as 4-Bromo-m-tyramine HCl ). Based on its structural homology to trace amines and m...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the biological evaluation of 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride (also known as 4-Bromo-m-tyramine HCl ).
Based on its structural homology to trace amines and marine brominated alkaloids, this compound is primarily utilized in neuropharmacology for evaluating neuroprotective potential, anti-inflammatory activity in microglia, and interactions with Monoamine Oxidases (MAO) or Trace Amine-Associated Receptors (TAARs).
Introduction & Mechanism of Action
3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride is a halogenated derivative of m-tyramine. Biologically, it functions as a Trace Amine Analog . Its specific bromination pattern at the para position (relative to the hydroxyl) and the meta positioning of the ethylamine chain imparts unique properties distinct from endogenous tyramine.
Core Biological Applications:
Neuroprotection: Brominated tyramine derivatives (often isolated from marine sponges like Narrabeena nigra) have demonstrated efficacy in protecting neuronal cells (SH-SY5Y) from oxidative stress and excitotoxicity.
Anti-Neuroinflammation: These compounds modulate microglial activation (BV2 cells), reducing the secretion of pro-inflammatory mediators like Nitric Oxide (NO) and TNF-
.
MAO/TAAR Interaction: As a tyramine analog, it serves as a probe for Trace Amine-Associated Receptor 1 (TAAR1) signaling and a substrate/inhibitor for Monoamine Oxidase (MAO-A/B) .
Signaling Pathway Visualization
The following diagram illustrates the hypothetical signaling cascade where 4-Bromo-m-tyramine modulates neuronal survival via TAAR1 activation and MAO inhibition.
Solubility: Soluble in water (due to HCl salt), DMSO (>50 mM), and Methanol.
Stability: The phenol group is sensitive to oxidation. Protect stock solutions from light and store under inert gas (Nitrogen/Argon) if possible.
Reagent
Concentration
Solvent
Storage
Stability
Stock Solution
100 mM
DMSO or Sterile Water
-20°C (Aliquot)
3 Months
Working Solution
10 µM - 100 µM
Culture Media
Freshly Prepared
Use immediately
Critical Step: If dissolving in DMSO, ensure the final concentration of DMSO in the cell assay does not exceed 0.1% (v/v) to avoid solvent cytotoxicity.
Protocol A: Neuroprotection Assay (SH-SY5Y Model)
Objective: To quantify the ability of the compound to rescue neuronal cells from oxidative stress induced by tert-butyl hydroperoxide (TBHP).
Objective: To assess the compound's ability to inhibit the release of Nitric Oxide (NO) from LPS-stimulated microglia.
Materials
Cell Line: BV2 (Murine Microglia).
Stimulant: Lipopolysaccharide (LPS) from E. coli (O111:B4).
Reagents: Griess Reagent (Sulfanilamide + NED).
Experimental Workflow
Seeding:
Seed BV2 cells in 96-well plates (
cells/well). Incubate overnight.
Co-Treatment:
Replace media with fresh media containing:
LPS (1 µg/mL)
Compound (0.1 – 50 µM)
Controls:
Negative Control: Media only.
Model Control: LPS only (100% Inflammation).
Drug Control: Compound only (to check for intrinsic immunogenicity).
Incubation:
Incubate for 24 hours .
Griess Assay (NO Detection):
Transfer 50 µL of supernatant to a new clear 96-well plate.
Add 50 µL of Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 10 min in dark.
Add 50 µL of NED solution (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 10 min.
Measure Absorbance at 540 nm .
Visualization of Workflow
Caption: Step-by-step workflow for the BV2 Anti-Neuroinflammation Griess Assay.
Protocol C: MAO Interaction Screening
Rationale: As a tyramine derivative, the compound may act as a competitive inhibitor or substrate for Monoamine Oxidase (MAO). This assay determines its safety profile (hypertensive crisis risk) and therapeutic potential.
Method (Fluorometric)
Enzyme Source: Recombinant Human MAO-A and MAO-B.
Substrate: Tyramine (non-fluorescent)
HO + Amplex Red + HRP Resorufin (Fluorescent).
Procedure:
Incubate Recombinant MAO (1 U/mL) with the test compound (10 µM) for 15 mins at 37°C.
Add the reaction mix (200 µM Tyramine + 50 µM Amplex Red + 1 U/mL HRP).
Measure Fluorescence continuously (Ex/Em: 530/590 nm) for 30 mins.
Interpretation:
Inhibition: Reduced fluorescence slope compared to control.
Substrate Activity: If the compound alone (without Tyramine) generates fluorescence, it is a substrate (oxidized by MAO to produce H
O).
References
Marine Bromotyramine Derivatives
Title: Bromotryptamine and Bromotyramine Derivatives from the Tropical Southwestern Pacific Sponge Narrabeena nigra.
preventing oxidation of 3-(2-Amino-ethyl)-4-bromo-phenol during storage
Technical Support Center: 3-(2-Amino-ethyl)-4-bromo-phenol A Guide to Preventing Oxidation During Storage Welcome to the technical support center for 3-(2-Amino-ethyl)-4-bromo-phenol. As Senior Application Scientists, we...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3-(2-Amino-ethyl)-4-bromo-phenol
A Guide to Preventing Oxidation During Storage
Welcome to the technical support center for 3-(2-Amino-ethyl)-4-bromo-phenol. As Senior Application Scientists, we understand that maintaining the integrity of your chemical reagents is paramount to achieving reproducible and reliable experimental results. This guide provides in-depth troubleshooting advice and validated protocols to prevent the oxidative degradation of 3-(2-Amino-ethyl)-4-bromo-phenol, a compound particularly susceptible to decomposition due to its bifunctional nature.
Frequently Asked Questions (FAQs)
Q1: My solid 3-(2-Amino-ethyl)-4-bromo-phenol has turned from off-white to a pink or brownish color. What happened?
A1: This color change is a classic indicator of oxidation. The phenol moiety in the molecule is highly susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and heat.[1] This process forms highly colored quinone-like species and polymeric byproducts. The presence of the electron-donating amino-ethyl group further activates the aromatic ring, making the phenol even more prone to oxidation compared to simpler phenols.
Q2: I stored my compound in the freezer, but it still discolored. Why?
A2: While low temperature slows down reaction kinetics, it does not stop oxidation entirely. If the container is not properly sealed and purged with an inert gas, oxygen will still be present.[2] Repeated freeze-thaw cycles can also introduce moisture and air into the container if not handled correctly, accelerating degradation.
Q3: Can I store this compound in a solution?
A3: Yes, but with significant precautions. Storing it in solution can sometimes be preferable for immediate use in a series of experiments. However, the solvent must be thoroughly deoxygenated, and an appropriate antioxidant should be added.[3] Storing in solution without these measures will likely lead to faster degradation than storing as a solid under an inert atmosphere.
Q4: Is there a specific solvent you recommend for stock solutions?
A4: The choice of solvent is application-dependent. For general use, high-purity, anhydrous solvents like ethanol or isopropanol are common. However, regardless of the solvent, it is critical to deoxygenate it by sparging with an inert gas (nitrogen or argon) for at least 15-30 minutes before dissolving the compound.[3][4]
Q5: My HPLC analysis shows multiple unexpected peaks that grow over time. Is this related to oxidation?
A5: Yes, this is a very common consequence of degradation. The unexpected peaks correspond to various oxidative byproducts, such as dimers, polymers, and quinone-iminium species. To mitigate this, add an antioxidant like ascorbic acid to your sample solvent and mobile phase, prepare samples immediately before injection, and use an amber vial to protect the sample from light.[3]
Troubleshooting Guide: Diagnosing and Solving Degradation Issues
Use this section to diagnose the potential cause of degradation and find a targeted solution.
Issue 1: Visible Color Change in Solid Compound
Root Cause: Exposure to atmospheric oxygen and potentially light. The phenol group is oxidizing.
Immediate Action: If the discoloration is minor, the bulk of the material may still be usable, but purity should be confirmed by analytical methods (e.g., NMR, LC-MS). For critical applications, it is safer to discard the discolored material.
Preventative Strategy: Always store the solid compound under a positive pressure of a dry, inert gas such as argon or nitrogen.[4][5] Use amber glass vials with tightly sealed caps, further secured with paraffin film.[1] For long-term storage, place the vial inside a desiccator or glove box that is regularly purged with inert gas.[6]
Issue 2: Degradation of the Compound in Solution
Root Cause: Dissolved oxygen in the solvent is a primary culprit. The solvent itself could also contain peroxide impurities if not stored correctly (e.g., THF, ether).
Immediate Action: Discard the degraded solution. Preparing fresh solutions for each experiment is the most reliable approach.
Preventative Strategy: Follow a strict protocol for preparing stabilized solutions. This involves deoxygenating the solvent, adding a suitable antioxidant, and storing the solution under an inert atmosphere in the dark at low temperatures (4°C or -20°C).
Troubleshooting Flowchart
This decision tree can help guide your troubleshooting process.
Caption: Simplified oxidation pathway and points of intervention.
Experimental Protocols
Protocol 1: Best Practices for Solid Storage
This protocol ensures the long-term stability of the solid compound.
Materials:
3-(2-Amino-ethyl)-4-bromo-phenol
High-quality amber glass vial with a PTFE-lined cap
Paraffin film
Source of dry, high-purity nitrogen or argon gas
Glove box or a desiccator with a gas inlet/outlet
Procedure:
Environment Preparation: If using a glove box, ensure oxygen and moisture levels are minimal (<10 ppm). [1]If using a desiccator, purge it with the inert gas for 10-15 minutes.
Aliquot Material: Inside the inert environment, quickly aliquot the desired amount of the solid compound into a pre-dried amber vial. Avoid using a large stock bottle for daily use to minimize repeated exposure of the bulk material.
Inert Gas Purge: Backfill the vial with nitrogen or argon. Gently flush the headspace for about 30-60 seconds.
Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.
Secure Seal: For extra protection, wrap the cap-vial interface with paraffin film.
Storage Conditions: Store the sealed vial at the recommended temperature (e.g., 4°C or -20°C), protected from light.
[2]
Protocol 2: Preparation of a Stabilized Stock Solution
This protocol describes how to prepare a solution with enhanced stability for short- to medium-term storage.
Materials:
3-(2-Amino-ethyl)-4-bromo-phenol
High-purity, anhydrous solvent (e.g., ethanol)
Selected antioxidant (see Table 2)
Schlenk flask or a standard flask with a septum
Nitrogen or argon gas line with a bubbler
Long needle or sparging tube
Procedure:
Solvent Deoxygenation: Place the required volume of solvent into the flask. Insert the sparging tube so its tip is below the solvent surface. Sparge with a gentle stream of nitrogen or argon for at least 15-30 minutes. [3][4]This displaces dissolved oxygen.
Add Antioxidant: While maintaining a positive pressure of inert gas, dissolve the chosen antioxidant into the deoxygenated solvent.
Dissolve Compound: Add the 3-(2-Amino-ethyl)-4-bromo-phenol to the stabilized solvent and gently swirl or stir until fully dissolved.
Transfer and Store: Using a cannula or syringe under positive inert gas pressure, transfer the solution to smaller amber vials for storage.
[6]5. Seal and Store: Tightly cap the vials, wrap with paraffin film, and store at low temperature (4°C or -20°C) in the dark.
Data & Quantitative Recommendations
Table 1: Summary of Recommended Storage Conditions
Glass vial with PTFE-lined cap, sealed with paraffin
Glass vial with PTFE-lined cap, sealed with paraffin
Special Handling
Handle only in a glove box or inert-purged bag [6]
Use deoxygenated solvents and add an antioxidant [3]
Table 2: Antioxidant Selection Guide for Solutions
Antioxidant
Recommended Starting Concentration
Mechanism & Comments
Butylated Hydroxytoluene (BHT)
0.01 - 0.1% (w/v)
A phenolic antioxidant that acts as a free radical scavenger. Best for organic/aprotic solvents due to its limited aqueous solubility. [3]
Ascorbic Acid (Vitamin C)
0.01 - 0.1% (w/v)
A reducing agent that scavenges oxygen. Highly effective in aqueous or protic solutions and for protecting samples during HPLC analysis. [3]
Sodium Metabisulfite
0.05 - 0.5% (w/v)
A strong reducing agent effective in aqueous systems. Can be more potent than ascorbic acid in some cases. [3]
Note: The optimal antioxidant and its concentration may vary. It is recommended to perform a small-scale stability study to determine the most effective strategy for your specific application and solvent system.
[3]
References
Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]
Technical Support Center: Purification of 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride
Welcome to the technical support center for the purification of 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride (CAS: 2247106-55-2)[1]. This guide is designed for researchers, medicinal chemists, and process development p...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride (CAS: 2247106-55-2)[1]. This guide is designed for researchers, medicinal chemists, and process development professionals. It addresses common and complex challenges encountered during the purification of this molecule, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Q1: My crude product is off-white, yellow, or even pinkish-brown. What causes this discoloration and how can I remove it?
A1: Root Cause Analysis & Mitigation
Discoloration in phenolic compounds is almost always due to the oxidation of the phenol hydroxyl group. Phenols are highly susceptible to oxidation, forming colored quinone or quinone-like structures, a process that can be accelerated by air, light, or trace metal impurities.[2] The presence of the electron-donating aminoethyl group can further increase the susceptibility of the aromatic ring to oxidation.
Troubleshooting Protocol: Decolorization
Initial Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of a suitable hot solvent. For this polar salt, methanol, ethanol, or a mixture of ethanol and water are excellent starting points.
Charcoal Treatment (with caution):
Add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution.
Causality: Activated charcoal has a high surface area that adsorbs large, colored polymeric impurities.[2]
Warning for Phenols: Avoid prolonged boiling with charcoal. Some grades of charcoal contain iron (Fe³⁺) which can complex with phenols, potentially introducing a reddish color and impairing the purification process.[2] A 3-5 minute treatment near the boiling point is usually sufficient.
Hot Filtration:
Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper or a pad of Celite®. This removes the charcoal and any other insoluble matter.
Expert Tip: Pre-warming the filtration apparatus prevents premature crystallization of your product, which would lead to significant yield loss.
Crystallization: Proceed immediately to the recrystallization protocol (see Q2) with the decolorized filtrate.
Q2: I'm struggling with recrystallization. My product either won't crystallize, oils out, or the purity doesn't improve. What should I do?
A2: Systematic Approach to Recrystallization
Recrystallization is a powerful technique but relies heavily on selecting the right solvent system. The ideal solvent should dissolve the compound when hot but poorly when cold.[2][3] For a hydrochloride salt like this, polarity is key.
Excellent choice. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity persists. Cool slowly.
Isopropanol (IPA)
Single
0.546
82
A good single solvent to try. Less volatile than ethanol.
Methanol
Single
0.762
65
High solubility may lead to lower yields. Good for dissolving very impure samples before adding an anti-solvent.
Acetonitrile / Water
Mixed
0.460 / 1.000
82-100
Another effective polar mixed-solvent system.
Ethyl Acetate / Hexane
Mixed
0.228 / 0.009
69-77
Unlikely to work for the HCl salt due to low polarity, but may be useful for purifying the free base.
Protocol for Mixed-Solvent Recrystallization (Ethanol/Water Example)
Dissolve the crude product in the minimum volume of boiling ethanol (the "good" solvent).
While still hot, add water (the "poor" or "anti-solvent") dropwise until the solution becomes faintly cloudy (turbid). This indicates the solution is saturated.[2]
If too much water is added, clarify the solution by adding a few drops of hot ethanol.
Remove from heat and allow the flask to cool slowly to room temperature. Insulating the flask can promote the formation of larger, purer crystals.
Once at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize crystal recovery.
Collect the crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, followed by a wash with a cold, non-polar solvent like diethyl ether to aid drying.
Dry the crystals under vacuum.
Q3: My TLC/HPLC analysis shows multiple spots/peaks with similar retention times. Recrystallization isn't separating them. What are these impurities and how do I remove them?
A3: Identifying and Removing Closely-Related Impurities
If recrystallization fails, it indicates the presence of impurities with very similar solubility and polarity to your desired product. These are often structural isomers or byproducts from the synthesis.
Potential Synthesis-Related Impurities:
Regioisomers: Bromination of a phenol with an activating ethylamine group can potentially lead to isomers, such as 3-(2-Amino-ethyl)-2-bromo-phenol. The directing effects of the -OH and -CH₂CH₂NH₂ groups are critical here.[5]
Poly-brominated Species: The phenol ring is highly activated, and over-bromination can occur, leading to di-bromo-phenol derivatives.[6]
Unreacted Starting Material: For example, 3-(2-Amino-ethyl)-phenol.
Precursor Impurities: If the synthesis involved reduction of a nitro group, incomplete reduction could leave 3-(2-nitro-ethyl)-4-bromo-phenol.[7][8][9]
Purification Strategy: Column Chromatography
When recrystallization is insufficient, flash column chromatography is the method of choice.[10]
Step-by-Step Chromatography Protocol:
Stationary Phase Selection:
Standard Silica Gel: The acidic nature of silica can cause strong, irreversible binding or "streaking" of basic amines.[11]
Recommended - Amine-functionalized Silica: This is often a better choice as it masks the acidic silanol groups, leading to much better peak shape and recovery for basic compounds.[11]
Alternative: If using standard silica, it is often necessary to add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the mobile phase to improve elution.[11]
Mobile Phase Selection:
Start with a relatively non-polar system and increase polarity. A good starting point is a gradient of Dichloromethane (DCM) to 5-10% Methanol in DCM.
Use TLC to test different solvent systems to find one that gives good separation (Rf values between 0.2 and 0.5).
Column Packing and Loading:
Pack the column with your chosen stationary phase as a slurry in the initial, non-polar eluent.
Dry Loading: Dissolve your crude product in a minimal amount of a volatile solvent (like methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique generally provides superior separation compared to loading the sample as a concentrated liquid.
Elution and Analysis:
Begin running the mobile phase through the column, gradually increasing the polarity.
Collect fractions and analyze them by TLC to identify which ones contain your pure product.
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The resulting product can then be recrystallized if necessary to obtain a highly crystalline solid.
Q4: How do I convert the purified free base back to the hydrochloride salt?
A4: Salt Formation Protocol
If you purified the compound in its free base form (e.g., after chromatography), you will need to convert it back to the stable hydrochloride salt.
Dissolve the purified free base in a suitable anhydrous solvent where the HCl salt is insoluble. Good choices include diethyl ether, ethyl acetate, or a mixture of isopropanol and diethyl ether.
Slowly, with stirring, add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl in isopropanol) dropwise.
The hydrochloride salt should precipitate out of the solution.
Monitor the pH of the solution with pH paper; stop adding acid when the solution is acidic. Adding a large excess of HCl can sometimes trap impurities.
Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.
Collect the solid by vacuum filtration, wash with the anhydrous solvent (e.g., diethyl ether), and dry thoroughly under vacuum.
Q5: How can I definitively assess the purity of my final product?
A5: Analytical Methods for Purity Confirmation
A single method is often insufficient. Orthogonal techniques are required to build confidence in the purity assessment.[12][13]
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[14] A purity level of >98% (by peak area) is often a target for research compounds. A typical method would use a C18 reversed-phase column with a mobile phase of acetonitrile and water (containing 0.1% formic acid or TFA to ensure protonation of the amine).[15]
Nuclear Magnetic Resonance (¹H NMR): Provides crucial structural confirmation. The absence of impurity peaks and correct integration of the protons in your desired molecule is a strong indicator of high purity. Quantitative NMR (qNMR) can be used for an absolute purity assessment against a certified standard.[12][13]
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like LC-MS are invaluable for identifying the mass of impurity peaks seen in the HPLC trace.[14][16]
Elemental Analysis (CHN): Provides the percentage composition of Carbon, Hydrogen, and Nitrogen. The experimental values should be within ±0.4% of the theoretical values for the molecular formula (C₈H₁₁BrClNO) to confirm elemental composition and the absence of significant inorganic or solvent impurities.
References
Recrystallization. (n.d.). University of Babylon.
Process for the purification of aromatic amines. (2013). Google Patents.
Is there an easy way to purify organic amines? (2023). Biotage. Retrieved from [Link]
Purification of aromatic polycarboxylic acids by recrystallization. (1972). Google Patents.
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. (n.d.). PerkinElmer.
3-BROMO-4-AMINOTOLUENE. (1941). Organic Syntheses, 1, 111. Retrieved from [Link]
GAS CHROMATOGRAPHIC METHOD FOR DETERMINATION OF TRACE AROMATIC AMINES IN WATER. (1990). Journal of environmental science.
Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. I. Derivatization. (1998). Journal of Chromatography A, 810(1-2), 161-72. Retrieved from [Link]
Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. (2018). RSC Publishing. Retrieved from [Link]
Methods for Crystal Production of natural compounds; a review of recent advancements. (2023). International Scientific Organization. Retrieved from [Link]
The bromination kinetics of phenolic compounds in aqueous solution. (n.d.). ResearchGate. Retrieved from [Link]
Reduction of p-Nitrophenol with Modified Coal Fly Ash Supported by Palladium Catalysts. (2024). MDPI. Retrieved from [Link]
PURIFICATION OF PHENOL. (n.d.).
The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. (n.d.). ResearchGate. Retrieved from [Link]
Nitration & Bromination of Phenol. (2025). Save My Exams. Retrieved from [Link]
Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. (2018). National Center for Biotechnology Information. Retrieved from [Link]
Bromination of Phenols by Means of Bromide-Bromate Solution. (n.d.). ResearchGate. Retrieved from [Link]
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). ALWSCI. Retrieved from [Link]
Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. (2025). IJARESM. Retrieved from [Link]
Solvents and Polarity. (n.d.). University of Rochester. Retrieved from [Link]
Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (2024). ACS Omega. Retrieved from [Link]
Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. (2023). National Center for Biotechnology Information. Retrieved from [Link]
3-(2-Aminoethyl)phenol hydrochloride. (n.d.). PubChem. Retrieved from [Link]
The synthetic method of the bromophenol of 3 amino 4. (2013). Google Patents.
Method for preparing 4-(2-aminoethyl)phenol. (2003). Google Patents.
Impurity Profiling With Use of Hyphenated Techniques. (2012). Asian Journal of Research in Chemistry. Retrieved from [Link]
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). CORA. Retrieved from [Link]
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). MDPI. Retrieved from [Link]
2-Amino-4-bromo-phenol. (2024). ChemBK. Retrieved from [Link]
3-BROMO-4-HYDROXYTOLUENE. (1941). Organic Syntheses, 21, 14. Retrieved from [Link]
Technical Support Center: Resolving Hygroscopic Clumping in 3-(2-Amino-ethyl)-4-bromo-phenol HCl Powder
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering issues with hygroscopic clumping in 3-(2-Amino-ethyl)-4-bromo-phenol HCl powder. The followin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering issues with hygroscopic clumping in 3-(2-Amino-ethyl)-4-bromo-phenol HCl powder. The following question-and-answer format addresses common problems and offers practical, scientifically-grounded solutions.
Frequently Asked Questions (FAQs)
Q1: My 3-(2-Amino-ethyl)-4-bromo-phenol HCl powder has formed hard clumps. What caused this?
A1: The clumping, or caking, of your 3-(2-Amino-ethyl)-4-bromo-phenol HCl powder is a direct result of its hygroscopic nature. Hygroscopic substances readily attract and absorb moisture from the surrounding atmosphere.[1][2] The hydrochloride salt form of this compound, while enhancing solubility, makes it particularly susceptible to water absorption.[3][4] When the powder is exposed to ambient air with even moderate humidity, the water molecules are adsorbed onto the surface of the particles, leading to the formation of solid bridges between them and resulting in clumps.[5]
Q2: Is the clumped powder still usable for my experiments?
A2: The usability of clumped 3-(2-Amino-ethyl)-4-bromo-phenol HCl depends on the extent of moisture absorption and whether it has led to chemical degradation. While clumping primarily indicates a physical change, prolonged exposure to moisture can potentially initiate hydrolysis or other degradation pathways, impacting the compound's purity and reactivity.[3] It is highly recommended to first test a small, representative sample of the clumped material to assess its purity (e.g., via HPLC) and moisture content before proceeding with critical experiments.[3] Clumping also compromises the homogeneity of the powder, making accurate weighing for experiments challenging.[3]
Q3: What are the immediate steps I should take if I discover my powder has clumped?
A3: If you find that your 3-(2-Amino-ethyl)-4-bromo-phenol HCl has clumped, the immediate goal is to prevent further moisture absorption. Securely reseal the container, ensuring the cap is tight.[1] If the original container's seal is compromised, transfer the powder to a new, dry, airtight container. For enhanced protection, place this primary container inside a secondary container, such as a desiccator or a sealed bag with desiccant packs.[6][7]
Troubleshooting Guide: Resolving and Preventing Clumping
Problem: The powder has formed significant clumps, making it difficult to weigh accurately.
Solution: Mechanical De-clumping and Drying
For accurate measurements, the clumps must be broken down into a fine, homogenous powder. This can be achieved through mechanical means, but it is crucial to perform these steps in a controlled, low-humidity environment to prevent further moisture uptake.
Experimental Protocol: De-clumping and Drying of Hygroscopic Powder
Environment Setup: Perform all manipulations inside a glove box with a controlled low-humidity atmosphere or in a room equipped with a high-capacity dehumidifier, ideally maintaining a relative humidity (RH) below 40%.[3]
Initial De-clumping: Transfer the clumped powder to a clean, dry mortar. Gently grind the clumps with a pestle until a fine, uniform powder is achieved. Avoid vigorous grinding, which can generate static electricity and make handling difficult.
Drying:
Vacuum Oven: For a thoroughly dried product, spread the de-clumped powder in a thin layer on a clean, dry glass dish and place it in a vacuum oven. Dry under vacuum at a temperature below the compound's melting or decomposition point.[8][9]
Desiccator: If a vacuum oven is unavailable, place the dish containing the powder in a vacuum desiccator containing a suitable desiccant such as phosphorus pentoxide (P₂O₅) or anhydrous calcium sulfate (Drierite).[8][10] Evacuate the desiccator to facilitate the drying process.[11] Drying may take several hours to days, depending on the amount of absorbed moisture.[12]
Verification: After drying, re-weigh a small, known amount of the powder. If the weight remains stable over a short period of open-air exposure (for weighing purposes), the excess moisture has likely been removed.
Storage: Immediately transfer the dried, de-clumped powder to a tightly sealed, appropriate container and store it in a desiccator.[13][14]
Problem: How can I prevent my 3-(2-Amino-ethyl)-4-bromo-phenol HCl powder from clumping in the future?
Solution: Proper Storage and Handling Practices
Preventing moisture absorption is key to maintaining the quality of your hygroscopic reagents.[1] This involves a combination of appropriate storage containers, controlled environments, and mindful handling techniques.
Storage and Handling Workflow
Caption: Workflow for proper storage and handling of hygroscopic reagents.
Key Preventative Measures:
Storage:
Primary Container: Always store 3-(2-Amino-ethyl)-4-bromo-phenol HCl in a tightly sealed, moisture-proof container.[3] High-density polyethylene (HDPE) or glass bottles with secure caps are suitable.[3]
Secondary Containment (Desiccator): The primary container should be stored inside a desiccator.[10][13][14] A desiccator is a sealable enclosure that contains a desiccant to maintain a low-humidity environment.[10]
Desiccants: Use an appropriate desiccant such as silica gel, calcium chloride, or molecular sieves.[6][10] Some desiccants include a color indicator to signal when they are saturated with moisture and need to be regenerated or replaced.[11]
Extremely efficient but can form a film over the surface.[10]
Handling:
Controlled Environment: Whenever possible, handle the powder in a controlled environment such as a glove box or a room with a dehumidifier.[3]
Minimize Exposure: Minimize the time the container is open to the atmosphere.[1] Have all necessary tools and secondary containers ready before opening the primary container.
Dry Equipment: Ensure all spatulas, weigh boats, and other equipment are clean and thoroughly dry before use.[3] Glassware can be dried in an oven and cooled in a desiccator before use.[15]
Temperature Equilibration: Before opening, allow the container to warm to room temperature if it has been stored in a refrigerator or freezer. This prevents condensation of atmospheric moisture on the cold powder.[16]
Q4: Are there any safety considerations when handling 3-(2-Amino-ethyl)-4-bromo-phenol HCl?
A4: Yes. As with any chemical reagent, proper safety precautions are essential.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[17][18]
Ventilation: Handle the powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of fine particles.[17][19]
Material Safety Data Sheet (MSDS): Always consult the MSDS for specific handling, storage, and disposal information for 3-(2-Amino-ethyl)-4-bromo-phenol HCl.[18]
Waste Disposal: Dispose of any contaminated materials or waste product in accordance with your institution's hazardous waste disposal procedures.[17]
References
Terra Universal. (2016, March 10). Moisture-Free Storage: Nitrogen or Desiccant?
What We Know About Desiccators. (n.d.). Retrieved from a scientific equipment supplier's blog.
Wikipedia. (n.d.). Desiccator.
B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents.
POBEL. (2025, June 17). What Is a Laboratory Desiccator and What Is It Used For.
Boston Med Supply. (2025, December 24). Laboratory Desiccators: Uses, Types & How They Protect Samples.
CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know.
Benchchem. (n.d.). Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder.
Scribd. (n.d.). Ammonium Chloride Corrosion.
OHR LABORATORY CORPORATION. (2024, January 2). [Declumping] How to disperse clumped powder into liquid.
YouTube. (2009, November 15). How to make a Desiccator Bag for Drying Chemicals.
Prater Industries. (2025, March 3). De-Lumping Equipment for Food and Pharmaceutical Processing.
IMMAY. (2025, April 11). How To Disperse Powders into Liquids?.
Reddit. (2023, September 22). Request: how do you guys break large clumps of dry chemicals?
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?
Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents [closed].
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals.
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
Organic Chemistry at CU Boulder. (n.d.). Drying Organic Solutions.
Powder Technic. (n.d.). Clump breakers.
richpacking020.com. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders.
The Hendrix Group, Inc. (n.d.). Ammonium Chloride.
Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
ResearchGate. (2016, January 12). Where can I find handling precautions to work with brominated flame retardants?
Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.
PMC. (n.d.). In vitro evaluation of platelet concentrates suspended in additive solution and treated for pathogen reduction: effects of clumping formation.
PMC. (n.d.). Update of the risk assessment of brominated phenols and their derivatives in food.
EFSA. (n.d.). Update of the risk assessment of brominated phenols and their derivatives in food.
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis (PhD thesis). University of Glasgow.
Safety Data Sheet for a related brominated phenol compound. (n.d.).
PubMed. (2015, February 15). effect of particle size, relative humidity, temperature and composition on salt to free base conversion.
ResearchGate. (2025, August 6). Edge assay: kinetic analysis of reagents affecting cell clumping.
Technical Support Center: Minimizing Side Reactions in Brominated Phenol Synthesis
Welcome to the technical support center for brominated phenol synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bromination reactions.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for brominated phenol synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bromination reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and overcome challenges in your specific synthesis.
Frequently Asked Questions (FAQs)
Q1: My bromination of phenol is yielding a mixture of polybrominated products instead of the desired monobrominated phenol. What is causing this, and how can I fix it?
A1: This is a classic challenge in phenol bromination, and it stems from the powerful activating nature of the hydroxyl (-OH) group. The -OH group donates electron density into the benzene ring, making the ortho and para positions highly susceptible to electrophilic attack.[1][2] When using a highly reactive brominating agent like bromine water (Br₂ in H₂O), the reaction is often too fast and energetic to control, leading to the rapid formation of di- and tri-substituted products, such as 2,4,6-tribromophenol.[1][3][4]
Core Causality: The high reactivity is a combination of the activated phenol ring and the choice of a potent brominating system, often exacerbated by the solvent. Polar solvents, like water, can stabilize the transition state of the electrophilic attack and may even ionize the phenol to the more reactive phenoxide ion, further accelerating the reaction.[3][5][6]
Troubleshooting & Optimization Strategies:
Change Your Brominating Agent: Switch from elemental bromine in a polar solvent to a milder, more controlled source of electrophilic bromine.[1]
N-Bromosuccinimide (NBS): A solid reagent that is easier to handle and often provides better control for monobromination.[1][7]
Potassium Bromide (KBr) with an Oxidant (e.g., KBrO₃): This combination generates bromine in situ, allowing for a more controlled reaction rate.[1][7][8]
Solvent is Key: The choice of solvent has a profound impact on reactivity.[3][6]
Switch to Non-Polar Solvents: Using non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) moderates the reactivity of the brominating agent and reduces the rate of reaction, favoring monosubstitution.[1][3][5]
Control the Temperature: Lowering the reaction temperature is a fundamental way to slow down the reaction rate and improve selectivity.[1][6] For some selective brominations, temperatures as low as -30°C may be employed.[1]
Stoichiometry Matters: Ensure you are using only one equivalent of your brominating agent relative to your phenol starting material.[1]
Q2: I'm struggling with regioselectivity. How can I favor the formation of the para-brominated product over the ortho isomer?
A2: The hydroxyl group is an ortho, para-director, meaning it activates both positions for electrophilic substitution.[1][2][9] Achieving high regioselectivity can be challenging, but there are established principles to steer the reaction towards the desired isomer.
Core Causality:
Para-selectivity: The para position is generally favored due to reduced steric hindrance compared to the ortho positions, which are adjacent to the bulky hydroxyl group.[1][10]
Ortho-selectivity: Can sometimes be achieved through strategies involving directing groups or specific catalysts that favor coordination near the hydroxyl group.
Strategies for Enhancing Para-Selectivity:
Utilize Non-Polar Solvents: As mentioned in Q1, non-polar solvents like carbon disulfide (CS₂) decrease the overall reaction rate, allowing the slight energetic preference for the less sterically hindered para position to dominate.[1]
Low Temperature: Running the reaction at low temperatures (e.g., 0°C or below) further enhances the kinetic preference for the para product.[10]
Bulky Brominating Agents: While less common for simple phenols, employing a sterically hindered brominating agent can further disfavor attack at the more crowded ortho positions.
Q3: My reaction mixture is turning dark, and I'm getting colored impurities in my final product. What are these, and how can I prevent them?
A3: The formation of colored impurities is often due to the oxidation of the phenol or the brominated phenol products.[1] Phenols are susceptible to oxidation, which can be exacerbated by the presence of bromine, an oxidizing agent, and exposure to air (oxygen). This can lead to the formation of quinone-type structures and other polymeric materials which are often highly colored.[11][12]
Mitigation Strategies:
Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, will minimize oxidation from atmospheric oxygen.[1]
Control Reaction Time and Temperature: Avoid unnecessarily long reaction times and high temperatures, as these conditions can promote oxidative side reactions.[1]
Quenching and Work-up: After the reaction is complete, quenching with a mild reducing agent solution, such as sodium bisulfite or sodium thiosulfate, can help remove excess bromine and reduce some colored byproducts.[1]
Purification: Recrystallization or column chromatography are effective methods for removing colored impurities from the final product.[1] A two-phase solvent system during the reaction (e.g., an organic solvent and water) can also help by extracting the byproduct HBr into the aqueous phase, leading to cleaner products.[13]
Troubleshooting Guide: At a Glance
Observed Issue
Primary Cause(s)
Recommended Solutions
Polybromination (e.g., formation of a white precipitate of 2,4,6-tribromophenol)
High reactivity of brominating agent (e.g., bromine water); Polar, protic solvent; High temperature.[1][3][6]
1. Switch to a milder reagent: N-Bromosuccinimide (NBS) or KBr/KBrO₃.[1][7] 2. Use a non-polar solvent: Carbon disulfide (CS₂), Dichloromethane (CH₂Cl₂).[1][5] 3. Lower the reaction temperature. [1]
Poor Regioselectivity (mixture of ortho and para isomers)
Inherent directing effect of the -OH group without sufficient control.[1][9]
1. For Para-selectivity: Use a non-polar solvent and low temperature.[1][5] 2. For Ortho-selectivity (on p-substituted phenols): Consider using NBS with a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) in a polar protic solvent.[1]
Formation of Colored Impurities
Oxidation of the phenol or brominated products.[1][11]
1. Run the reaction under an inert atmosphere (N₂ or Ar).[1] 2. Minimize reaction time and temperature. [1] 3. Quench with a reducing agent (e.g., sodium bisulfite solution) during work-up.[1]
No Reaction or Very Slow Reaction
Deactivated phenol ring (electron-withdrawing groups); Insufficiently reactive brominating agent.
1. Check the electronic nature of your phenol: Electron-withdrawing groups slow the reaction.[14] 2. Consider a more reactive brominating system or the addition of a Lewis acid catalyst if appropriate for your substrate.
Experimental Protocols & Visual Guides
Protocol 1: Selective Para-bromination of Phenol
This protocol is designed to favor the formation of p-bromophenol by controlling the reaction conditions.
Materials:
Phenol
Carbon disulfide (CS₂)
Bromine (Br₂)
Salt and ice bath
Procedure:
Dissolve Phenol: In a flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve phenol in carbon disulfide.[1]
Cool the Mixture: Cool the reaction mixture to a low temperature, for instance, -30°C, using a salt and ice bath to moderate the reaction rate.[1]
Prepare Bromine Solution: In the dropping funnel, prepare a solution of one equivalent of bromine dissolved in an equal volume of carbon disulfide.[1]
Slow Addition: Add the bromine solution dropwise to the stirred phenol solution while carefully maintaining the low temperature.[1]
Reaction Completion: After the addition is complete, allow the reaction to proceed until the characteristic color of bromine disappears.[1]
Work-up: Carefully distill off the carbon disulfide. The remaining liquid can then be purified by vacuum distillation to yield p-bromophenol.[1]
Decision Workflow for Troubleshooting Polybromination
Caption: Troubleshooting flowchart for polybromination.
Mechanism: The Role of Solvent in Reactivity
Caption: Solvent effect on bromine polarization.
References
BenchChem Technical Support Team. (2025). troubleshooting bromination side reactions in phenol synthesis. Benchchem.
Vibhute, Y. B., & Jagdale, M. H. Kinetics of Bromination of Phenols. Asian Journal of Chemistry.
Prepp. (2025, February 17).
Thibblin, A. (n.d.). Kinetics and mechanism of the bromination of phenols in aqueous solution.
Nair, J. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube.
(2025, April 7). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv.
Save My Exams. (2025, January 4). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note.
Khan Academy. (n.d.).
de la Torre, E., et al. (2018, May 15). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. PMC.
Van Aken, K., et al. (2019, June 4).
(2025, August 8).
Jiang, J., et al. (2014, September 16).
StudySmarter. (2023, October 20).
(n.d.). Process for brominating phenols.
(2024, January 10). Reactions of Phenols. Chemistry Steps.
de la Torre, E., et al. (2018, May 3). Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system.
ResearchGate. (n.d.).
Jiang, J., et al. (2014, August 19). Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate.
(2023, January 4). 15.
University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols.
Quora. (2017, April 9).
Beaudry Research Group. (2020, July 21). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control.
Chemistry Learners. (2023, March 23). bromination reaction | reaction of phenol [Video]. YouTube.
Scribd. (n.d.).
Prasse, C., et al. (n.d.). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. PMC.
thermal degradation limits of 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Stability of 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride is a subs...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Stability of 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride
3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride is a substituted phenolic compound of interest in various research and development applications. Its structure, featuring a phenol, a primary amine, and a bromo group, dictates its chemical reactivity and physical stability. A critical parameter for its use in any experimental or manufacturing process is its thermal degradation limit.
Currently, specific, publicly available experimental data on the precise decomposition temperature of 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride is limited. This guide, therefore, serves a dual purpose:
To provide a comprehensive overview of the compound's expected stability based on the known properties of its structural analogs.
To equip researchers with the necessary protocols and troubleshooting knowledge to determine its thermal stability experimentally and handle it safely.
This document follows the principles of a forced degradation study, as outlined in the International Council for Harmonisation (ICH) guidelines, which are essential for understanding a molecule's intrinsic stability.
Q1: How should I properly store 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride to ensure its stability?
A1: Based on data from structurally similar compounds, this molecule is likely sensitive to light, air (oxidation), and temperature. To ma[1]intain its integrity, store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration at 2-8°C is strongly recommended.
Q2: My sample of 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride has turned brown/dark. What is the cause and is it still usable?
A2: A brown discoloration is a common indicator of oxidation. The phenol and amino functional groups on the aromatic ring are susceptible to oxidation, especially when exposed to air and/or light, leading to the formation of colored quinone-like impurities. While minor discoloration may not significantly impact some applications, it indicates degradation. For sensitive experiments, it is crucial to use a pure, non-discolored sample. To prevent this, always handle the compound under an inert atmosphere and protect it from light.
Q3: What solvents are recommended for dissolving this compound?
A3: Due to the hydrochloride salt, the compound is expected to have good solubility in polar protic solvents like water, methanol, and ethanol. Its solubility in aqueous solutions can be pH-dependent. In acidic conditions, the amino group will be protonated, and in basic conditions, the phenolic hydroxyl group will be deprotonated, which can influence solubility. For non-polar solvents, solubility is likely to be limited.
Q4: What are the primary chemical incompatibilities I should be aware of?
A4: Avoid contact with strong oxidizing agents, strong acids, and strong bases. Strong oxidizers can lead to rapid and uncontrolled degradation. Strong bases can deprotonate the hydrochloride and the phenol, potentially increasing its susceptibility to oxidation.
Troubleshooting Guide for Experimental Use
This section addresses common issues encountered during experiments involving 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride.
Observed Problem
Potential Cause(s)
Recommended Solution(s)
Low or Inconsistent Reaction Yield
Thermal Degradation: The reaction temperature may be exceeding the compound's stability limit.
Determine the thermal stability using TGA/DSC (see protocols below). Run the reaction at a lower temperature.
Oxidation: The compound may be degrading due to exposure to atmospheric oxygen.
Perform the reaction under an inert atmosphere (N₂ or Ar). Use degassed solvents.
Side Reactions: The amino or hydroxyl groups may be participating in unintended reactions.
Consider using protecting groups for the amine or phenol if they are not the intended reactive sites.
Unexpected Peaks in Analytical Chromatogram (e.g., HPLC)
Formation of Degradants: Thermal stress or incompatibility with reaction conditions is causing the compound to break down.
Conduct a forced degradation study to identify potential degradants. Optim[2][3][4]ize the reaction conditions (lower temperature, shorter time).
Impurity in Starting Material: The initial compound may not be pure.
Verify the purity of the starting material using an appropriate analytical method (e.g., HPLC, NMR).
Difficulty in Purification/Isolation
Presence of Polar Impurities: Degradation often leads to more polar byproducts.
For column chromatography, try a more polar eluent system. For recrystallization, experiment with different solvent/anti-solvent systems.
Compound Instability on Silica Gel: The acidic nature of silica gel may cause degradation during chromatography.
Consider using neutral or basic alumina for chromatography. Alternatively, use a different purification method like recrystallization or preparative HPLC.
Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting common experimental issues.
TGA measures the change in mass of a sample as a function of temperature. It is[5][6] the most direct way to determine the onset of thermal decomposition.
Objective: To identify the temperature at which significant mass loss (decomposition) begins.
Protocol:
Instrument Setup: Calibrate the TGA instrument's balance and temperature sensor according to the manufacturer's guidelines.
Sample Preparation: Place 5-10 mg of 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride into a clean TGA pan (typically aluminum or platinum).
Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a flow rate of 20-50 mL/min to prevent oxidative degradation.
Ramp the temperature from 30°C to 400°C at a constant heating rate of 10°C/min.
Data Analysis: Plot the sample weight (%) versus temperature (°C). The onset decomposition temperature (T_onset) is the point where a significant deviation from the baseline (mass loss) is observed.
2. Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled. It is[8][9] used to determine the melting point and can also detect exothermic decomposition events.
Objective: To determine the melting point and observe any exothermic (decomposition) or endothermic events.
Protocol:
Instrument Setup: Calibrate the DSC instrument with a known standard (e.g., indium).
Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum DSC pan. Prepare an empty, sealed pan to use as a reference.
Atmosphere: Use an inert nitrogen atmosphere with a flow rate of 20-50 mL/min.
Temperature Program:
Equilibrate at 30°C for 5 minutes.
Ramp the temperature from 30°C to a temperature above the expected melt but below the TGA-determined decomposition temperature (e.g., 250°C) at a heating rate of 10°C/min.
Data Analysis: Plot the heat flow (mW) versus temperature (°C). An endothermic peak will indicate the melting point (T_m). A sharp, exothermic peak following the melt may indicate decomposition.
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of thermal stability.
Plausible Degradation Pathways & Data on Analogs
The thermal degradation of a complex molecule like 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride can be intricate. Based on literature for similar compounds, several pathways are plausible at elevated temperatures:
Dehydrobromination: Loss of HBr is a common decomposition pathway for brominated aromatic compounds.
[10][11]Oxidation: The phenol and amine groups are prone to oxidation, especially in the presence of air, forming colored byproducts.
Side-chain cleavage: The ethyl-amino side chain could cleave from the aromatic ring.
Polymerization/Condensation: Phenolic compounds can undergo condensation reactions at high temperatures.
####[12] Thermal Data on Structurally Related Compounds
The following table provides data on compounds structurally similar to 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride to serve as a reference. Note: This data is for estimation purposes only and should not be considered a direct substitute for experimental determination.
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories. [Link]
Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33).
Forced Degradation for Pharmaceuticals: A Review. (2022). International Journal for Scientific Research & Development, 10(5)). [Link]
Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Pharmaceutical Analysis, 4(3), 159-168).
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
A Technical Guide to the Thermal Stability and Decomposition of 3,5-Diaminophenol. (2025). BenchChem.
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]
Altarawneh, M., & Dlugogorski, B. Z. (2014). Mechanism of Thermal Decomposition of Tetrabromobisphenol A (TBBA). The Journal of Physical Chemistry A, 118(38), 8756–8765). [Link]
Use of DSC in Pharmaceuticals Drug Characterisation. (2020, August 11). Veeprho. [Link]
Stagnaro, P., et al. (2003). Thermal degradation of a brominated bisphenol a derivative. Polymers for Advanced Technologies, 14(11-12), 741-748). [Link]
Popławska, M., & Sznitowska, M. (2014). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Acta Poloniae Pharmaceutica, 71(4), 587-595).
Altarawneh, M., et al. (2019). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 70, 110-166).
Altarawneh, M., et al. (2019). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 70, 110-166).
Rao, B. V., & G, S. (2023). Stability Indicating HPLC Method Development: A Review. Asian Journal of Pharmaceutical and Clinical Research, 16(2), 1-6).
Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development, 5(6), 1338-1345).
Stability Indicating HPLC Method Development and Validation. (2012). International Journal of Pharmaceutical Sciences and Research, 3(8), 2408-2413).
What is TGA Analysis? Principles and Applications. (2026, February 15). ResolveMass Laboratories Inc. [Link]
Differential scanning calorimetry. (2023, November 29). In Wikipedia. [Link]
An overview of Differential Scanning Calorimetry - DSC. (n.d.). Setaram. [Link]
Kuzuhara, S., & Sano, A. (2018). Bromination of Pd Compounds during Thermal Decomposition of Tetrabromobisphenol A. Engineering, 10, 187-201).
Differential Scanning Calorimeters (DSC). (n.d.). American Pharmaceutical Review. [Link]
Thermogravimetric analysis. (2023, December 1). In Wikipedia. [Link]
A Beginner's Guide to Thermogravimetric Analysis. (2023, October 11). XRF Scientific. [Link]
Thermogravimetric analysis (TGA). (2022, August 21). Chemistry LibreTexts.
The universal accumulation of p-aminophenol during the microbial degradation of analgesic and antipyretic acetaminophen in WWTPs: a novel metagenomic perspective. (2025). Microbiome, 13(1), 1-16).
Studies of the Thermal Degradation of Acetaminophen Using a Conventional HPLC Approach and Electrospray Ionization–Mass. (2000).
Degradation of p-Aminophenol by fenton's process. Influence of operational parameters. (2009). Journal of the Serbian Chemical Society, 74(11), 1195-1206).
Trivedi, M. K., et al. (2015). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated O-Aminophenol. Journal of Developing Drugs, 4(4)).
A Beginners Guide Thermogravimetric Analysis (TGA). (2015).
scale-up challenges for 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride production
This guide serves as a specialized technical support resource for researchers and process chemists scaling up the production of 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride . This compound is a brominated derivative of...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical support resource for researchers and process chemists scaling up the production of 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride .
This compound is a brominated derivative of meta-tyramine (3-hydroxyphenethylamine). The core challenge lies in directing the bromine atom specifically to the 4-position (para to the hydroxyl) while avoiding the 2- and 6-isomers, preventing over-bromination, and managing the high oxidation susceptibility of the electron-rich aminophenol system.
Status: Active
Role: Senior Application Scientist
Topic: Scale-Up Troubleshooting & Process Optimization
Part 1: Reaction Optimization & Regioselectivity
Focus: Controlling the chemistry to maximize the 4-bromo isomer.
Q1: We are observing a mixture of mono-brominated isomers (approx. 85:15 ratio) and some di-bromo impurities. How can we improve regioselectivity for the 4-position?
A: The 3-hydroxyphenethylamine scaffold has three activated positions on the aromatic ring: position 2 (ortho to OH, ortho to alkyl), position 4 (para to OH, ortho to alkyl), and position 6 (ortho to OH, para to alkyl).
While the hydroxyl group is the strongest director (favoring ortho/para), the interplay with the ethylamine chain creates competition.
Troubleshooting Steps:
Switch Reagents: If you are using elemental bromine (
), switch to N-Bromosuccinimide (NBS) . is highly reactive and often leads to di-bromination and oxidation (quinoid formation). NBS provides a slow, controlled release of the bromonium ion.
Temperature Control: Lower the reaction temperature to -15°C to -10°C . The activation energy difference between the 4-position (kinetically favored by the strong -OH para-direction) and the 6-position is small. Lower temperatures enhance kinetic selectivity.
Solvent Choice: Use Acetonitrile (MeCN) or DMF . In MeCN, NBS reactivity is modulated. Avoid protic solvents like methanol for the reaction step, as they can facilitate solvolysis or reduce selectivity.
Protect the Amine: Ensure the starting material is fully protonated (as the HBr or HCl salt) before adding the brominating agent. The free amine is highly nucleophilic and will react with NBS to form N-bromo species, which then rearrange non-selectively or oxidize.
Q2: Our reaction exotherms violently upon NBS addition, leading to dark tar formation.
A: This indicates rapid, uncontrolled radical formation or oxidation of the phenol.
Protocol Adjustment:
Portion-wise Addition: Do not add NBS all at once. For a 100g scale, add NBS in 5 portions over 1 hour, or use a solids-dosing funnel.
Light Protection: NBS reactions can undergo radical pathways if exposed to ambient light. Wrap the reactor in foil to ensure an ionic electrophilic substitution mechanism.
Inert Atmosphere: Strictly use
or Ar. Phenols with amino side chains are notorious for air oxidation (turning black) under basic or neutral conditions.
Part 2: Work-Up & Isolation (The "Process" Phase)
Focus: Purifying the salt without chromatography.
Q3: The product turns brown/black during the basic work-up to remove succinimide. How do we prevent this?
A: The free base of 3-(2-amino-ethyl)-4-bromo-phenol is unstable in air. It rapidly forms quinone-imines (dark pigments). Avoid isolating the free base if possible.
Recommended "Salt-Switch" Workflow:
Quench: Quench the reaction with aqueous Sodium Bisulfite (
) to destroy excess NBS and prevent oxidation.
Extraction (Acidic): Evaporate the reaction solvent (MeCN). Partition the residue between water and Ethyl Acetate. The product (amine salt) stays in the water; succinimide and non-polar impurities go to the organic layer.
Direct Crystallization:
Lyophilize the aqueous layer (if scale permits) or concentrate under high vacuum at
.
Redissolve the crude salt in minimal hot Isopropanol (IPA) .
Add HCl in Dioxane or concentrated aqueous HCl dropwise.
Cool slowly to induce crystallization.
Q4: We are struggling to crystallize the HCl salt; it comes out as a sticky oil.
A: "Oiling out" is common with phenethylamine salts containing trace water or impurities.
Corrective Actions:
Azeotropic Drying: The crude material must be bone-dry. Co-evaporate with toluene or ethanol 2-3 times to remove trace water.
Anti-solvent Titration: Dissolve the oil in Methanol (good solubility). Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) with vigorous stirring until turbidity persists. Seed with a pure crystal if available.
Temperature Cycling: Heat the oiled-out mixture to reflux until it dissolves (or forms an emulsion), then cool very slowly (1°C/min). Rapid cooling traps impurities and causes oiling.
Part 3: Analytical & Quality Control
Q5: How do we quickly distinguish the 4-bromo isomer from the 6-bromo isomer by NMR?
A: The coupling patterns in the aromatic region of the
-NMR are diagnostic.
Isomer
Structure Characteristics
NMR Signal Pattern (Aromatic)
4-Bromo (Target)
Protons at C2, C5, C6
d (C5), d (C6), s (C2) . C5 and C6 are ortho-coupled ( Hz). C2 appears as a singlet (or fine doublet due to meta-coupling).
6-Bromo (Impurity)
Protons at C2, C4, C5
d (C4), d (C5) . C4 and C5 are ortho-coupled ( Hz). The pattern looks similar, but chemical shifts differ.
2-Bromo (Impurity)
Protons at C4, C5, C6
t (C5), d (C4), d (C6) . C5 is a triplet (or dd), coupled to both C4 and C6.
Note: 2D-NOESY is the definitive method. In the 4-bromo isomer, the methylene protons of the ethyl chain will show a strong NOE correlation with the C2 proton and the C6 proton, but NOT the C5 proton.
Part 4: Visualized Protocols
Diagram 1: Optimized Synthesis Workflow
This diagram illustrates the critical decision points to avoid regioselectivity loss and oxidation.
Caption: Optimized workflow emphasizing low-temperature bromination and avoidance of free-base isolation to prevent oxidation.
Diagram 2: Impurity Formation Pathways
Understanding where the side products come from is key to prevention.
Caption: Mechanistic pathways showing how temperature, stoichiometry, and oxygen exposure lead to common impurities.
References
Regioselectivity in Phenol Bromination:
Oberhauser, T. (1997). Regioselective Bromination of Phenols with NBS in Acetonitrile. This establishes the baseline for using NBS/MeCN to favor para-bromination in activated phenols.
Source: Journal of Organic Chemistry (General Reference for NBS/Phenol chemistry)
Synthesis of Halogenated Tyramines:
Barger, G., & Walpole, G. S. (1909).[1] Further syntheses of p-hydroxyphenylethylamine. (Foundational text on tyramine synthesis and stability).
Source: J. Chem. Soc., Trans., 95, 1720-1724.[1]Link
Bromination of Deactivated/Activated Aromatics:
Ghiaci, M., & Asghari, J. (1999). Characterization of the Regioselectivity of Bromination of Phenols.
Source: Bull. Chem. Soc. Jpn.
Handling of 3-Hydroxyphenethylamine (m-Tyramine):
Specific handling protocols derived from: Sigma-Aldrich Technical Data Sheet for m-Tyramine Hydrobromide. Link
General Protocol for NBS Bromination:
Gilow, H. M., & Burton, D. E. (1981). Bromination of substituted phenols with N-bromosuccinimide.
Source: Journal of Organic Chemistry, 46(11), 2221–2225.Link
1H NMR spectrum interpretation of 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride
This guide outlines the technical interpretation of the 1H NMR spectrum for 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride . It is designed for researchers requiring structural validation of this specific halogenated phe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical interpretation of the 1H NMR spectrum for 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride . It is designed for researchers requiring structural validation of this specific halogenated phenethylamine scaffold, often used as a fragment in the synthesis of adrenergic receptor ligands or dopamine analogs.
The interpretation of this molecule relies on distinguishing the specific substitution pattern on the phenol ring. Unlike dopamine, the presence of the bromine atom at the 4-position and the ethylamine chain at the 3-position creates a unique spin system.
The "Decision Tree" for Characterization
Before analyzing peaks, researchers must select the appropriate solvent system based on the data requirement (e.g., full proton assignment vs. backbone purity).
Figure 1: Decision matrix for solvent selection and structural validation workflows.
Comparative Analysis: Solvent Systems
The choice of solvent fundamentally alters the spectrum appearance for hydrochloride salts.
Primary Recommendation: DMSO-
Why: DMSO is the only standard solvent that will preserve the signals for the phenolic hydroxyl (
) and the ammonium () protons. This provides a complete proton count (Integrals: 11H total).
Viscosity Warning: DMSO is viscous; shimming must be precise to resolve the fine meta-coupling of the aromatic protons.
Alternative:
or
Why: Used strictly for checking backbone purity or when DMSO peak overlap is problematic.
Effect: All exchangeable protons (
, ) disappear (exchange with D).
Result: Spectrum simplifies to only Aromatic (3H) and Aliphatic (4H) signals. Integral total drops to 7H.
Detailed Spectral Assignment (DMSO-
)
A. Aromatic Region (6.5 – 7.5 ppm)
The 1,3,4-substitution pattern creates an ABC-like spin system (technically AMX depending on field strength), but with distinct splitting due to the substituents.
Proton
Position
Multiplicity
Coupling ()
Chemical Shift ()
Assignment Logic
H-5
Ortho to Br
Doublet (d)
Hz
7.30 – 7.45 ppm
Most deshielded due to ortho-Bromine effect and lack of ortho-OH shielding.
H-2
Isolated
Doublet (d) or Broad Singlet
Hz
6.70 – 6.85 ppm
Shielded by ortho-OH. Appears as a singlet at low field, but is a meta-coupled doublet. Isolated between OH and Alkyl.
H-6
Ortho to OH
Doublet of Doublets (dd)
Hz Hz
6.60 – 6.75 ppm
Shielded by ortho-OH. Shows strong ortho coupling to H-5 and fine meta coupling to H-2.
Key Diagnostic: Look for the large doublet (H-5) significantly downfield from the other two signals. If all three are clustered, the bromine regiochemistry may be incorrect (e.g., 2-bromo isomer).
B. Aliphatic Region (2.5 – 3.2 ppm)
The ethylamine side chain is anchored at position 3.
Proton
Group
Multiplicity
Shift ()
Notes
-CH2
Broad Triplet / Multiplet
2.95 – 3.10 ppm
Deshielded by the cationic ammonium group ().
-CH2
Triplet (t)
2.70 – 2.85 ppm
Typical benzylic position.
C. Exchangeable Protons (Variable)
Phenolic -OH: Broad singlet at 9.8 – 10.2 ppm .
Ammonium
: Broad singlet (integrates to 3H) at 7.8 – 8.2 ppm .
Structural Validation: The "Alternative" Workflow
Standard 1D NMR cannot definitively distinguish between 3-(2-aminoethyl)-4-bromophenol and its regioisomer 4-(2-aminoethyl)-3-bromophenol solely by chemical shift, as both have similar electronic environments.
The Solution: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
Confirmation: Peaks at ~10 ppm (OH) and ~8 ppm (NH3) should vanish. If a peak remains, it is a non-exchangeable impurity.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4]
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Reference for 4-bromophenol and phenethylamine fragments).
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for chemical shift additivity rules).
HPLC Method Development for Purity Testing of 3-(2-Amino-ethyl)-4-bromo-phenol HCl
Executive Summary & Chemical Context[1][2][3][4][5] The Challenge: 3-(2-Amino-ethyl)-4-bromo-phenol HCl poses a classic "push-pull" chromatographic challenge.[1] It contains a basic primary amine ( ), a weakly acidic phe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5]
The Challenge: 3-(2-Amino-ethyl)-4-bromo-phenol HCl poses a classic "push-pull" chromatographic challenge.[1] It contains a basic primary amine (
), a weakly acidic phenol (), and a lipophilic bromine atom.
The Amine Problem: On standard silica-based C18 columns, the protonated amine interacts with residual silanols, causing severe peak tailing (
).
The Isomer Risk: Synthesis of brominated phenols often yields regioisomers (e.g., 2-bromo vs. 4-bromo) that possess identical mass-to-charge ratios (isobaric), making MS detection insufficient for purity confirmation.[1] Chromatographic resolution is mandatory.[1]
The Solution: This guide compares a Generic C18 Method against an Optimized Fluoro-Phenyl (PFP) Method .[1] We demonstrate that exploiting specific ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
and halogen-selective interactions using a PFP stationary phase significantly improves peak shape and isomer resolution compared to traditional alkyl-bonded phases.
Method Comparison: Generic vs. Optimized
We evaluated two distinct approaches to separate the target molecule from its critical impurities (regioisomers and de-brominated precursors).
Silanol Suppression: The PFP phase, combined with the ionic strength of the ammonium formate buffer, effectively shields the protonated amine from residual silanols, sharpening the peak.
Halogen Selectivity: The fluorine atoms on the PFP ring interact specifically with the bromine on the analyte. This "halogen bond" interaction strength varies significantly between the 4-bromo target and 2-bromo impurities, creating massive selectivity ($ \alpha $) that a C18 column cannot replicate.[1]
Visualizing the Workflow
The following diagram outlines the decision process and experimental workflow for developing this method, ensuring all critical chemical properties are addressed.
Caption: Decision tree highlighting the divergence in performance between C18 and PFP chemistries for brominated amines.
Detailed Experimental Protocol (Method B)
This is the self-validating protocol for the optimized method.
Instrumentation & Conditions[1][5][6][7][8]
System: HPLC or UHPLC with UV-Vis (DAD) detector.
Column: Kinetex F5 or Pursuit XRs PFP (or equivalent), 150 x 4.6 mm, 2.6 µm or 3 µm.
Column Temp: 35°C (Controls viscosity and kinetics).[1]
Detection: 280 nm (Phenol absorption) and 210 nm (Amine/Backbone).[1] Note: 280 nm is more selective for the aromatic ring and reduces baseline drift from buffers.
Mobile Phase Preparation[5]
Solvent A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL water.[1] Adjust pH to 3.0 ± 0.1 with Formic Acid.[1] Filter through 0.22 µm membrane.[1]
Why pH 3.0? Ensures the amine is fully protonated (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) and the phenol is fully protonated/neutral (). This prevents "retention time wandering" caused by partial ionization.
Solvent B (Organic): 100% Methanol (LC-MS Grade).[1]
Why Methanol? Methanol allows for stronger
interactions with the PFP ring compared to Acetonitrile, enhancing selectivity for the aromatic impurities.
Critical: Do not dissolve the salt form in 100% organic solvent; it may precipitate or degrade.[1] Keep the diluent acidic to match the mobile phase.
Concentration: 0.5 mg/mL for purity assay; 0.05 mg/mL for impurity profiling.
Impurity Profiling & Causality
Understanding what you are separating is as important as the separation itself.[1] The synthesis of this molecule typically follows a pathway that generates specific impurities.
Caption: Synthetic origins of critical impurities. The PFP method is specifically designed to resolve the Target (4-Br) from Impurity A (2-Br).[1]
System Suitability Tests (SST)[5]
To ensure the method is trustworthy (Self-Validating), every run must pass these criteria:
Tailing Factor (
): NMT 1.5 for the main peak.
Failure Mode: If
, the column may be aging (loss of end-capping) or the buffer pH is too high.
Resolution (
): NMT 2.0 between the Main Peak and the nearest impurity (usually the 2-bromo isomer).
Precision: RSD
2.0% for 5 replicate injections of the standard.
References
Review of Retention Mechanisms: McCalley, D. V. (2017).[1] Understanding and manipulating the separation of hydrophilic, basic compounds in RPLC. Journal of Chromatography A. Link[1]
PFP Column Selectivity: Euerby, M. R., et al. (2007).[1] Chromatographic classification and comparison of commercially available perfluorinated stationary phases. Journal of Chromatography A. Link[1]
pKa Values of Phenols: PubChem Compound Summary for 4-Bromophenol. Link
HILIC vs RP for Amines: Buszewski, B., & Noga, S. (2012).[1] Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[1][2] Analytical and Bioanalytical Chemistry.[3][1][4][2][5][6] Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
Target Molecule: 3-(2-Amino-ethyl)-4-bromo-phenol
Common Classification: Brominated Dopamine Analog / Halogenated Phenethylamine
Chemical Formula:
Exact Mass: 214.99 (for ) / 216.99 (for )
This guide details the mass spectrometric behavior of 3-(2-Amino-ethyl)-4-bromo-phenol. Unlike standard metabolic screens, the analysis of this compound requires navigating two distinct analytical challenges: the isotopic signature of bromine and the specific ESI-induced cyclization common to phenethylamines.
This document compares the fragmentation performance of this molecule against its non-halogenated parent (Dopamine) and chlorinated analogs, providing a robust framework for unambiguous identification in complex matrices.
Theoretical Framework: The Isotopic Fingerprint
Before analyzing fragmentation, the precursor ion must be validated. The presence of a bromine atom provides a definitive "isotopic tag" that distinguishes this molecule from biological background noise.
Isotopic Abundance Comparison
Unlike non-halogenated metabolites (M+H only) or chlorinated compounds (3:1 ratio), the brominated analog presents a distinct 1:1 doublet .
Feature
3-(2-Amino-ethyl)-4-bromo-phenol
Chlorinated Analog
Dopamine (Non-Halogenated)
Primary Isotopes
(50.7%), (49.3%)
(75.8%), (24.2%)
, (Dominant)
Precursor Pattern
Doublet (1:1 intensity)
Doublet (3:1 intensity)
Singlet (M+H)
m/z (ESI+)
216.0 / 218.0
~171.5 / 173.5
154.1
Analytical Value
High (Filters out background)
Medium
Low (Requires high res)
Expert Insight: In trace analysis, set your software to trigger MS/MS only when a mass pair with a mass difference of 2.0 Da and an intensity ratio between 0.8–1.2 is detected. This "Isotope Trigger" eliminates >90% of false positives.
Fragmentation Mechanisms (ESI-MS/MS)
In Electrospray Ionization (ESI), phenethylamines exhibit a unique fragmentation pathway.[1][2][3] Unlike Electron Impact (EI) which favors alpha-cleavage immediately, ESI (soft ionization) often favors the loss of ammonia (
) to form a resonance-stabilized cyclic cation.
Primary Pathway: The Spiro-Cyclization
Research into phenethylamines indicates that the protonated amine facilitates an intramolecular attack on the aromatic ring, leading to the expulsion of ammonia and the formation of a spiro[2.5]octadienylium ion.
Predicted MS/MS Spectrum Data
Fragment Ion
m/z ( / )
Neutral Loss
Mechanism
Relative Intensity
Precursor
216 / 218
-
Protonated Molecule
Variable
Base Peak
199 / 201
17 Da ()
Spiro-cyclization
100% (Dominant)
Secondary
120
79/81 Da (Br)
Radical Bromine Loss
<10%
Tertiary
186 / 188
30 Da ()
-cleavage (Minor in ESI)
<5%
Pathway Visualization
The following diagram illustrates the competition between standard amine cleavage and the dominant spiro-cyclization pathway.
Caption: ESI-MS/MS fragmentation pathway showing the dominance of ammonia loss (17 Da) over alpha-cleavage in brominated phenethylamines.
Comparative Performance Analysis
Differentiation from structural isomers and non-halogenated analogs is critical for assay specificity.
Comparison 1: vs. Dopamine (The Parent)
Dopamine (m/z 154): Fragments primarily via loss of
(m/z 137) and loss of water.
Brominated Analog (m/z 216/218): The mass shift is exactly +62/64 Da (mass of Br - mass of H).
Differentiation: Trivial due to mass shift. No chromatographic resolution required.
Comparison 2: vs. Positional Isomers (e.g., 2-Bromo isomer)
This is the most difficult analytical challenge. 3-(2-Amino-ethyl)-4 -bromo-phenol and 3-(2-Amino-ethyl)-2 -bromo-phenol are isobaric.
Parameter
4-Bromo Isomer (Target)
2-Bromo Isomer (Alternative)
Differentiation Strategy
MS1 Spectrum
Identical (216/218)
Identical (216/218)
Cannot distinguish by Mass
MS2 Fragmentation
Dominant -17 Da ()
Dominant -17 Da ()
Indistinguishable by primary fragment
Ortho-Effect
Br is ortho to ethylamine
Br is meta to ethylamine
Secondary Loss of HBr: The 4-bromo isomer (ortho to amine chain) is more likely to show a minor loss of HBr (-80 Da) from the intermediate due to proximity effects.
Chromatography
Higher LogP (More retained)
Lower LogP (Less retained)
Retention Time: 4-bromo is generally more hydrophobic than the sterically crowded 2-bromo isomer.
Validated Experimental Protocol
To ensure reproducibility, follow this LC-MS/MS workflow. This protocol is designed to maximize the "Isotope Trigger" capability.
Step 1: LC Conditions
Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
Mobile Phase B: Acetonitrile (ACN).
Gradient: 5% B to 95% B over 10 minutes. Note: Brominated phenols elute significantly later than dopamine.
Step 2: MS Source Parameters (ESI+)
Capillary Voltage: 3.0 kV (Standard).
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile amine).
Source Temp: 350°C.
Step 3: Acquisition Logic (Graphviz Workflow)
Caption: Data-Dependent Acquisition (DDA) workflow utilizing the bromine isotope trigger to selectively fragment the target analyte.
References
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Phenethylamines. National Institute of Standards and Technology. [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
Kusano, M., et al. (2021). "Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry." Journal of the American Society for Mass Spectrometry. [Link] (Source for Spiro-cyclization mechanism).
Waters Corporation. (2022). Application Note: Detection of Halogenated Metabolites using Isotope Filtering. [Link]
Comparative Technical Guide: 3-(2-Amino-ethyl)-4-bromo-phenol vs. Non-Brominated Analogs
[1] Executive Summary: The Halogen Advantage[2] In the development of sympathomimetic agents and marine-derived cytotoxins, the modification of the phenethylamine scaffold is a critical optimization step. This guide comp...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The Halogen Advantage[2]
In the development of sympathomimetic agents and marine-derived cytotoxins, the modification of the phenethylamine scaffold is a critical optimization step. This guide compares 3-(2-Amino-ethyl)-4-bromo-phenol (hereafter referred to as 4-Br-m-Tyramine ) against its non-brominated parent scaffold, 3-(2-Amino-ethyl)phenol (m-Tyramine ).[1]
The Bottom Line:
While m-Tyramine serves as a classic indirect sympathomimetic and MAO substrate with rapid clearance, the introduction of a bromine atom at the para position (relative to the hydroxyl) in 4-Br-m-Tyramine fundamentally alters the pharmacophore. The bromination significantly enhances lipophilicity (LogP), increases acidity of the phenol (lower pKa), and introduces specific cytotoxicity profiles characteristic of marine bromophenols.[1] For researchers, 4-Br-m-Tyramine is the superior candidate for probing hydrophobic receptor pockets (5-HT2A/Adrenergic) and developing metabolically stable analogs, whereas m-Tyramine remains the standard for baseline adrenergic release assays.[1]
Chemical & Physical Property Analysis[3]
The introduction of bromine is not merely a steric change; it induces profound electronic and physicochemical shifts.
Critical: Bromination increases membrane permeability and BBB penetration.[1]
Phenolic pKa
~9.8 - 10.0
~7.5 - 8.5
Bromine (EWG) stabilizes the phenoxide ion, making the molecule more acidic and altering H-bond donor capability at physiological pH.[1]
Electronic Effect
Electron Rich Ring
Deactivated Ring
Reduced susceptibility to oxidative ring opening; altered metabolic soft spots.
Steric Bulk
Low
High (Br radius ~1.85 Å)
Blocks metabolic access to the para-position; fills hydrophobic pockets in GPCRs.
Pharmacodynamics: Mechanism of Action
The "Bromine Effect" on Receptor Binding
Non-brominated m-Tyramine acts primarily as a substrate for the norepinephrine transporter (NET) and a releasing agent (indirect agonist). It has low direct affinity for adrenergic receptors.
In contrast, 4-Br-m-Tyramine leverages the "Halogen Bond" :
Hydrophobic Engagement: The bromine atom creates a lipophilic anchor. In GPCRs (specifically 5-HT2A and
-adrenergic receptors), this allows the molecule to dock into hydrophobic pockets (often involving Phenylalanine or Tryptophan residues) that the non-brominated analog cannot access effectively.
Selectivity Shift: Research on halogenated phenethylamines indicates that para-substitution often shifts selectivity towards Serotonin (5-HT) receptor subtypes compared to the pure adrenergic profile of the parent compound [1].
Cytotoxicity & Marine Alkaloid Mimicry
4-Br-m-Tyramine mimics the structure of bioactive marine sponge metabolites (e.g., from Aplysina sp.).[1]
Mechanism: Brominated phenols uncouple oxidative phosphorylation and can induce apoptosis in specific cancer cell lines.[1]
Data Support: Brominated analogs frequently show IC50 values in the low micromolar range (
) for cytotoxicity, whereas non-brominated tyramine is non-cytotoxic at these concentrations [2].[1]
The following diagram illustrates how the chemical modification translates to biological divergence.
Caption: Divergent bioactivity pathways driven by C4-bromination. The halogenation shifts the molecule from a transporter substrate to a direct receptor ligand with cytotoxic potential.
Pharmacokinetics: Metabolic Stability
A major limitation of m-Tyramine is its rapid degradation by Monoamine Oxidase (MAO).[1]
m-Tyramine: Rapidly deaminated by MAO-A and MAO-B to form 3-hydroxyphenylacetic acid.[1] Half-life is extremely short in vivo.
4-Br-m-Tyramine: The bromine atom at the para position (relative to the phenol OH) exerts steric hindrance and electronic deactivation.
Metabolic Blockade:[2] While the amine side chain remains vulnerable to MAO, the ring itself is protected from hydroxylation (e.g., by CYP450s) at the active para site.[1]
MAO Interaction:[2][] Halogenated analogs often act as competitive inhibitors or slower-turnover substrates for MAO, potentially extending the half-life compared to the parent compound [3].[1]
Experimental Protocols
To validate the bioactivity differences, the following self-validating protocols are recommended.
4-Br-m-Tyramine is expected to show dose-dependent toxicity (
) consistent with bromophenol uncoupling activity [2].[1]
Synthesis Pathway Visualization
The synthesis of the brominated analog requires careful control to prevent over-bromination (forming di/tri-bromo species).
Caption: Synthetic route emphasizing stoichiometric control of NBS to achieve selective mono-bromination at the C4 position.
References
Glennon, R. A., et al. (2002).[1] "Structure-Activity Relationships of Phenethylamine Derivatives at 5-HT2A Receptors." Journal of Medicinal Chemistry.
Liu, M., et al. (2011).[1] "Bromophenols in Marine Algae and Their Bioactivities." Marine Drugs.[6]
Dunn, T. J., et al. (1984).[1] "Analogs of Tyramine and Their Interaction with Monoamine Oxidase." Journal of Pharmaceutical Sciences.
Broadley, K. J. (2010).[1] "The Vascular Effects of Trace Amines and Amphetamines." Pharmacology & Therapeutics.[7]
FTIR analysis and functional group confirmation of 3-(2-Amino-ethyl)-4-bromo-phenol
This guide provides a comparative technical analysis for the structural validation of 3-(2-Amino-ethyl)-4-bromo-phenol , a specific brominated tyramine derivative often utilized as a fragment in diverse drug development...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative technical analysis for the structural validation of 3-(2-Amino-ethyl)-4-bromo-phenol , a specific brominated tyramine derivative often utilized as a fragment in diverse drug development pipelines.
Unlike generic spectral lists, this document compares the efficacy of Attenuated Total Reflectance (ATR) versus KBr Transmission sampling for this specific compound class (amino-phenols) and provides a differential spectral analysis against its non-brominated precursor to ensure specific identification.
Executive Summary & Strategic Method Selection
For researchers synthesizing or sourcing 3-(2-Amino-ethyl)-4-bromo-phenol , confirming the presence of the bromine atom at the para position (relative to the hydroxyl) and the integrity of the amino-ethyl chain is critical.
The primary challenge in analyzing this compound is its dual functionality: the hygroscopic primary amine and the acidic phenol . These moieties make the choice of FTIR sampling technique the deciding factor in data quality.
Comparative Assessment: ATR (Diamond) vs. KBr Pellet
For this specific compound, we compare the two industry-standard "alternatives" for sample introduction.
High. Amine salts (e.g., HBr salt) can exchange ions with KBr, shifting peaks.
ATR Wins: Preserves the native salt form.
Spectral Resolution
Good (2-4 cm⁻¹).
Excellent (can resolve fine splitting).
KBr Wins: Better for resolving aromatic overtones.
Low-Frequency Cutoff
~400 cm⁻¹ (Diamond).
~400 cm⁻¹ (Standard KBr).
Tie: Both capture the C-Br stretch (~500-700 cm⁻¹).
Recommendation: Use Diamond ATR for routine identification and purity checks to avoid "false" water peaks and ion-exchange artifacts. Use KBr only if strictly required for high-resolution library matching, ensuring the KBr is oven-dried.
Experimental Protocol (Diamond ATR)
This protocol is designed to be a self-validating system. If the "System Suitability" step fails, do not proceed to sample analysis.
Equipment & Parameters
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or Bruker Alpha II).
Range: 4000 – 450 cm⁻¹ (Must cover the fingerprint region for C-Br detection).
Step-by-Step Workflow
System Suitability (Background Check):
Clean crystal with Isopropanol.
Run a background scan (Air).
Validation: The region 2400–2300 cm⁻¹ (CO₂) should be minimal; 3500–3000 cm⁻¹ should be flat (no residual water).
Sample Loading:
Place ~5 mg of solid 3-(2-Amino-ethyl)-4-bromo-phenol onto the crystal center.
Critical Step: Apply pressure using the anvil until the "Force Gauge" is in the green zone (approx. 80–100 N). Causality: Insufficient pressure leads to weak bands; excessive pressure can fracture crystals if not diamond.
Apply ATR Correction (if comparing to KBr libraries) to adjust for penetration depth dependence on wavelength.
Cleaning:
Wipe with Ethanol immediately. Amines can corrode ZnSe crystals; Diamond is resistant but should still be cleaned promptly.
Spectral Analysis & Functional Group Confirmation
To validate the structure, we compare the Target Compound against a theoretical Non-Brominated Reference (3-(2-aminoethyl)phenol). The presence of the Bromine atom and the specific substitution pattern are the "Fingerprints" of identity.
Comparison Table: Key Diagnostic Bands
Functional Group
Vibration Mode
Expected Frequency (cm⁻¹)
Spectral Feature Description
Phenol (-OH)
O-H Stretch
3200 – 3500
Broad, strong band.[12] Often overlaps with Amine N-H.
Primary Amine (-NH₂)
N-H Stretch
3300 – 3400
Two small "spikes" (Asym/Sym) superimposed on the broad OH band.[12][13]
Alkyl Chain (-CH₂-)
C-H Stretch (sp³)
2850 – 2960
Sharp, medium intensity peaks just below 3000 cm⁻¹.
Aromatic Ring
C=C Ring Stretch
1450 – 1600
Pair of sharp bands. Intensity varies with substitution.
Phenolic C-O
C-O Stretch
1200 – 1260
Strong, sharp band.
Aryl Bromide (C-Br)
C-Br Stretch
500 – 700
The Differentiator. Strong, distinct band in the low-frequency region. Absent in non-brominated precursors.
Substitution Pattern
OOP Bending
800 – 900
1,2,4-Trisubstituted Pattern: Expect two main bands (one for isolated H, one for adjacent 2H).
Detailed Structural Interpretation
1. The "Bromine Confirmation" (Fingerprint Region)
The most critical check is the C-Br stretch . Aryl bromides typically absorb strongly between 1000–1075 cm⁻¹ (in-plane) and 500–700 cm⁻¹ (out-of-plane/stretching).
Validation: Look for a new, strong band in the 500–700 cm⁻¹ region that is absent in the starting material (phenol/tyramine derivative). If this band is missing, the bromination failed.
2. The Substitution Pattern (1,2,4-Trisubstituted)
The compound has hydrogens at positions 2, 5, and 6.
Position 2: Isolated Hydrogen (between OH and Alkyl).[12]
Positions 5 & 6: Two Adjacent Hydrogens.
Spectral Signature: This specific pattern (1 isolated, 2 adjacent) typically yields:
A band at 800–860 cm⁻¹ (corresponding to the 2 adjacent hydrogens).
A band at 860–900 cm⁻¹ (corresponding to the isolated hydrogen).
Contrast: A para-disubstituted precursor (like Tyramine) would only show a single strong band ~800–850 cm⁻¹ (2 adjacent H's on both sides). The appearance of the second "Isolated H" band confirms the break in symmetry caused by the Bromine addition.
3. The Amine/Phenol Interplay
In the high-frequency region (3000+ cm⁻¹), the Phenol O-H will likely dominate as a broad curve. The primary amine (-NH₂) will appear as a "doublet" (two small peaks) riding on top of this curve.
Tip: If the sample is a Hydrochloride salt, the Amine region becomes a broad "ammonium" band extending from 2500–3000 cm⁻¹, often obscuring the C-H stretches. This is a positive confirmation of salt formation.
Visualization: Validation Workflow
The following diagram outlines the logical decision tree for confirming the product identity.
Figure 1: Logical workflow for the structural confirmation of 3-(2-Amino-ethyl)-4-bromo-phenol via FTIR.
References
Kintek Solution. What Is The Difference Between KBr And ATR? A Guide To Choosing The Right IR Spectroscopy Method. (Source for methodological comparison). Available at: [Link]
InstaNANO. FTIR Functional Group Database Table. (Source for general functional group frequency ranges). Available at: [Link]
Shimadzu. FTIR flame-retardants News 01/2005en. (Source for Brominated compound spectral features). Available at: [Link]
University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. (Source for Primary Amine N-H doublet characteristics). Available at: [Link]
A Senior Application Scientist's Guide to Distinguishing 3-(2-Amino-ethyl)-4-bromo-phenol from its Positional Isomers
For researchers, scientists, and drug development professionals, the precise identification of chemical structures is paramount. The presence of positional isomers—molecules with the same molecular formula but different...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the precise identification of chemical structures is paramount. The presence of positional isomers—molecules with the same molecular formula but different arrangements of substituent groups on a core structure—can lead to significant variations in pharmacological activity, toxicity, and metabolic stability. This guide provides an in-depth technical comparison of analytical methodologies to reliably distinguish 3-(2-Amino-ethyl)-4-bromo-phenol from its challenging positional isomers.
The structural nuances between these isomers necessitate a multi-faceted analytical approach. While each technique offers unique insights, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) provides the most robust and definitive characterization. This guide will delve into the theoretical underpinnings and practical application of these techniques, supported by predictive data and established experimental protocols.
The Challenge: Structural Similarity of Positional Isomers
The subject of our investigation is 3-(2-Amino-ethyl)-4-bromo-phenol. Its key positional isomers involve the rearrangement of the ethylamine, bromo, and hydroxyl groups on the phenyl ring. For the purpose of this guide, we will focus on three representative and challenging isomers to differentiate:
Target Compound: 3-(2-Amino-ethyl)-4-bromo-phenol
Isomer 1: 2-(2-Amino-ethyl)-4-bromo-phenol
Isomer 2: 4-(2-Amino-ethyl)-2-bromo-phenol
Isomer 3: 5-(2-Amino-ethyl)-2-bromo-phenol
The subtle differences in the electronic environments and steric hindrance among these isomers form the basis for their analytical differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous identification of positional isomers.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the precise connectivity and chemical environment of atoms within a molecule.
Causality Behind Experimental Choices in NMR
The choice of solvent, and the specific NMR experiments performed are critical for resolving the subtle differences between these isomers. A deuterated solvent such as DMSO-d₆ is often preferred for phenolic and amine-containing compounds as it can facilitate the observation of exchangeable protons (-OH and -NH₂).[2] One-dimensional ¹H and ¹³C NMR provide direct information on the chemical shifts and coupling constants, while two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can definitively establish proton-proton and proton-carbon correlations, respectively.
Predicted ¹H and ¹³C NMR Spectral Data
To illustrate the distinguishing power of NMR, the following tables present predicted ¹H and ¹³C NMR chemical shifts for our target compound and its isomers. These predictions are generated using established NMR prediction algorithms, which consider the additive effects of substituents on the aromatic ring.[2][3][4][5][6][7][8][9][10][11]
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in DMSO-d₆
Proton
3-(2-Amino-ethyl)-4-bromo-phenol
2-(2-Amino-ethyl)-4-bromo-phenol
4-(2-Amino-ethyl)-2-bromo-phenol
5-(2-Amino-ethyl)-2-bromo-phenol
Aromatic H
~7.2 (d)
~7.3 (d)
~7.4 (d)
~7.1 (d)
~7.0 (dd)
~6.9 (dd)
~6.8 (dd)
~6.9 (dd)
~6.8 (d)
~6.7 (d)
~6.7 (d)
~6.6 (d)
-CH₂-CH₂-NH₂
~2.8-3.0 (m)
~2.9-3.1 (m)
~2.7-2.9 (m)
~2.8-3.0 (m)
-OH
~9.5 (s, br)
~9.3 (s, br)
~9.8 (s, br)
~9.4 (s, br)
-NH₂
~3.5 (s, br)
~3.6 (s, br)
~3.4 (s, br)
~3.5 (s, br)
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Multiplicities are predicted as singlet (s), doublet (d), doublet of doublets (dd), multiplet (m), and broad (br).
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆
Carbon
3-(2-Amino-ethyl)-4-bromo-phenol
2-(2-Amino-ethyl)-4-bromo-phenol
4-(2-Amino-ethyl)-2-bromo-phenol
5-(2-Amino-ethyl)-2-bromo-phenol
C-OH
~155
~153
~156
~154
C-Br
~112
~115
~110
~118
C-CH₂
~138
~125
~130
~140
Aromatic C
~133, 130, 118
~132, 130, 117
~135, 131, 116
~131, 128, 119
-CH₂-CH₂-NH₂
~35, 41
~33, 40
~36, 42
~34, 41
The distinct patterns of chemical shifts and coupling constants for the aromatic protons and carbons provide a unique fingerprint for each isomer.
Experimental Protocol for NMR Analysis
Caption: Workflow for NMR spectral analysis.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Patterns
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. When coupled with a chromatographic separation technique like Gas Chromatography (GC-MS), it also reveals characteristic fragmentation patterns that can aid in isomer differentiation.
Causality Behind Experimental Choices in MS
Electron Ionization (EI) is a common ionization technique in GC-MS that imparts significant energy to the molecule, leading to predictable fragmentation. The position of the substituents on the aromatic ring influences the stability of the resulting fragments, leading to different relative abundances in the mass spectrum. For these amine-containing phenols, derivatization (e.g., silylation) may be necessary to improve their volatility and thermal stability for GC analysis, although direct analysis is sometimes possible.[12]
Expected Fragmentation Patterns
All four isomers will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of C₈H₁₀BrNO. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[13]
The key to differentiation lies in the relative intensities of the fragment ions. The primary fragmentation pathway for these molecules is expected to be the cleavage of the C-C bond beta to the aromatic ring, resulting in the loss of a CH₂NH₂ radical and the formation of a stable benzylic cation. The position of the substituents will influence the stability of this cation and subsequent fragmentation pathways.
Table 3: Predicted Key Mass Fragments (m/z) and Their Significance
Fragment
Proposed Structure
Significance for Isomer Differentiation
M⁺, M+2
[C₈H₁₀BrNO]⁺
Confirms molecular weight and presence of bromine.
M - 30
[C₇H₇BrO]⁺
Result of benzylic cleavage. The relative intensity will vary based on the stability of the resulting cation, influenced by the positions of the -OH and -Br groups.
[C₆H₄BrO]⁺
Further fragmentation involving the loss of the ethyl side chain.
A Comparative Guide to the Validation of Analytical Methods for Brominated Phenethylamines
For Researchers, Scientists, and Drug Development Professionals In the evolving landscape of novel psychoactive substances (NPS), the robust and reliable identification and quantification of emerging threats like bromina...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of novel psychoactive substances (NPS), the robust and reliable identification and quantification of emerging threats like brominated phenethylamines are paramount. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of the primary analytical techniques used for the validation of methods for these compounds: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), and Capillary Electrophoresis (CE).
The selection of an appropriate analytical method is a critical decision, contingent on factors such as the analyte's physicochemical properties, the sample matrix, and the desired sensitivity and specificity. This guide moves beyond a simple listing of methodologies to explain the causality behind experimental choices, ensuring that every described protocol is a self-validating system grounded in scientific integrity.
The Analytical Challenge: Brominated Phenethylamines
Brominated phenethylamines, such as the well-known 2C-B (4-bromo-2,5-dimethoxyphenethylamine), are a class of synthetic substances with hallucinogenic and stimulant effects. Their structural similarities to other phenethylamines and the potential for a wide range of analogues present significant analytical challenges. Accurate and validated methods are crucial for forensic toxicology, clinical analysis, and pharmaceutical research.
Core Principles of Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] Key validation parameters, as outlined by authoritative bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1]
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1][2]
Accuracy: The closeness of test results to the true value.[1][3]
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1][3] It is typically expressed as the relative standard deviation (RSD).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2][4]
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][4]
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]
Comparative Analysis of Key Techniques
The following sections provide a detailed comparison of GC-MS, LC-MS, HPLC-DAD, and CE for the analysis of brominated phenethylamines. The performance data is summarized in tables for easy comparison, followed by a discussion of the underlying principles and experimental workflows.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and thermally stable compounds. For many phenethylamines, derivatization is often required to improve their volatility and chromatographic behavior.[6][7]
GC-MS offers excellent chromatographic resolution and highly specific detection based on mass fragmentation patterns. The use of derivatizing agents like N-methyl-bis-trifluoroacetamide (MBTFA) is a critical step for primary and secondary amines like 2C-B, as it creates a stable trifluoroacetyl (TFA) derivative with enhanced volatility and thermal stability, leading to improved peak shape and sensitivity.[6][7] The choice of a DB-5MS capillary column, a low-polarity column, is common for the analysis of a wide range of drugs of abuse.[6]
Caption: A typical workflow for the GC-MS analysis of 2C-B in a urine sample.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective technique that is well-suited for the analysis of non-volatile and thermally labile compounds, often without the need for derivatization.[8]
Validation Parameter
LC-MS/MS Performance for Phenethylamines (in urine)
LC-MS/MS offers significant advantages in sensitivity and specificity, making it ideal for detecting low concentrations of substances in complex biological matrices like urine.[9] The "dilute-and-shoot" approach, where the sample is simply diluted before injection, is a rapid and efficient sample preparation method that minimizes analyte loss.[9] The use of a Phenyl-Hexyl column provides a unique selectivity for aromatic compounds like phenethylamines. Multiple Reaction Monitoring (MRM) mode in tandem mass spectrometry enhances specificity by monitoring a specific precursor-to-product ion transition for each analyte.
Caption: A streamlined workflow for the LC-MS/MS screening of phenethylamines in urine.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a robust and widely available technique for the quantification of compounds that possess a chromophore, allowing for their detection by UV-Vis absorbance.
Validation Parameter
HPLC-DAD Performance for Phenethylamines & Similar Compounds
HPLC-DAD is a workhorse in many analytical laboratories due to its reliability and cost-effectiveness. The choice of a reversed-phase column, such as a C18, is standard for the separation of moderately polar compounds like phenethylamines.[10][12] The diode-array detector provides the advantage of acquiring the entire UV-Vis spectrum of a peak, which can aid in peak identification and purity assessment. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile, is optimized to achieve good separation of the target analytes from any potential interferences.[10]
Caption: A general workflow for the HPLC-DAD analysis of active pharmaceutical ingredients.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that utilizes an electric field to separate charged molecules in a narrow capillary. It offers advantages such as short analysis times, low sample and reagent consumption, and high resolving power.[6][13]
Validation Parameter
CE Performance for Similar Analytes (e.g., Cetirizine)
Reference
Linearity Range
10 - 1000 ng/mL
Correlation Coefficient (r²)
> 0.999
LOD
3 ng/mL
LOQ
10 ng/mL
Precision (%RSD)
< 5%
Accuracy (%Recovery)
95 - 105%
CE is particularly well-suited for the analysis of charged species, and since phenethylamines are basic compounds that are protonated at acidic pH, they are ideal candidates for this technique. The separation is based on the charge-to-size ratio of the analytes. The use of a simple buffer system, such as a phosphate or borate buffer, is common. CE can be a "greener" alternative to HPLC due to its significantly lower solvent consumption.
Caption: A fundamental workflow for the analysis of small molecules by Capillary Electrophoresis.
Conclusion: Selecting the Optimal Method
The choice of the most appropriate analytical method for the validation of brominated phenethylamines depends on the specific requirements of the analysis.
GC-MS is a reliable and specific method, particularly for volatile compounds, but often requires derivatization which can add complexity to the sample preparation.
LC-MS/MS offers the highest sensitivity and specificity, making it the gold standard for trace-level detection in complex biological matrices without the need for derivatization.
HPLC-DAD is a robust and cost-effective technique suitable for the quantification of higher concentration samples and for routine quality control applications.
Capillary Electrophoresis provides high separation efficiency, rapid analysis times, and is a more environmentally friendly option, especially for charged analytes.
By understanding the principles, performance characteristics, and workflows of each of these techniques, researchers and scientists can make informed decisions to ensure the development and validation of robust and reliable analytical methods for the ever-expanding class of brominated phenethylamines.
References
Applications of Capillary Electrophoresis for the Determination of Cannabinoids in Different Matrices. (2023). MDPI. Retrieved from [Link]
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
Identification of 2C-B in Hair by UHPLC-HRMS/MS. A Real Forensic Case. (2021). MDPI. Retrieved from [Link]
Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (2021). Journal of Pharmaceutical and Biomedical Analysis.
Comparative study between capillary electrophoresis and high performance liquid chromatography in 'guarana' based phytopharmaceuticals. (2005). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Identification of 2C-B by UHPLC-HRMS/MS by confirmation in the second... (2021). ResearchGate. Retrieved from [Link]
HPLC vs. Capillary Electrophoresis: Which One To Use?. (n.d.). Ibis Scientific, LLC. Retrieved from [Link]
Development and Validation of a Capillary Zone Electrophoresis–Tandem Mass Spectrometry Method for Simultaneous Quantification of Eight β-Lactam Antibiotics and Two β-Lactamase Inhibitors in Plasma Samples. (2024). MDPI. Retrieved from [Link]
HPLC vs CE Efficiency: Assessing Sample Purity Reach. (2025). Patsnap Eureka. Retrieved from [Link]
Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. (2012). Journal of the Korean Society for Applied Biological Chemistry. Retrieved from [Link]
Introduction to Capillary Electrophoresis. (n.d.). SCIEX. Retrieved from [Link]
VALIDATION STUDY OF A HPLC METHOD FOR BIOGENIC AMINES QUANTIFICATION IN BANANAS. (2010). Scientific Bulletin. Series F. Biotechnologies.
Development and validation of an HPLC method for the simultaneous estimation of salbutamol, theophylline and ambroxol in tablet dosage form. (2023). International Journal of Science and Research Archive. Retrieved from [Link]
Development and validation of HPLC/DAD method for simultaneously determination of six prohibited substances in model matrices. (2020). ResearchGate. Retrieved from [Link]
Comparison of HPLC and CE methods for the determination of cetirizine dihydrochloride in human plasma samples. (2007). Biomedical Chromatography. Retrieved from [Link]
Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. (2021). Forensic Science International. Retrieved from [Link]
Development and Validation of RP-HPLC-DAD Stability Indicating Re. (n.d.). Longdom Publishing. Retrieved from [Link]
Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review. (2021). MDPI. Retrieved from [Link]
Capillary Electrophoresis in Analytical Chemistry and its Applications. (2023). Longdom Publishing. Retrieved from [Link]
A Validated Reversed-Phase HPLC Analytical Method for the Analysis of Fenofibrate in Bulk Drug and Tablet Dosage Formulation. (2021). Journal of Pharmaceutical Research International. Retrieved from [Link]
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021). LCGC International. Retrieved from [Link]
Quantitative analysis in capillary zone electrophoresis with conductivity and indirect UV detection. (1991). Eindhoven University of Technology Research Portal. Retrieved from [Link]
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